molecular formula C4H6N4O2 B045398 (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 143832-52-4

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B045398
CAS No.: 143832-52-4
M. Wt: 142.12 g/mol
InChI Key: ONMNOXQLJYNSKN-UHFFFAOYSA-N
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Description

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a valuable biochemical building block and research compound. This derivative of 3-amino-1,2,4-triazole incorporates an acetic acid side chain, significantly influencing its solubility and potential for molecular interactions. The 1,2,4-triazole core is a privileged structure in medicinal chemistry and chemical biology, making this compound a versatile intermediate for the synthesis of more complex molecules. Key Research Applications: Chemical Synthesis: Serves as a key precursor for the development of novel compounds with potential biological activity. The reactive amino and carboxylic acid groups allow for further functionalization, facilitating the creation of amides, esters, and heterocyclic fused systems for screening in various assays. Biochemical Tool Compound: The structure suggests potential for use in investigating enzyme inhibition and cellular signaling pathways, building upon the known biological activity of the 1,2,4-triazole scaffold. Material Science Research: May be utilized in the development of specialized polymers or ligands for metal-organic frameworks (MOFs), leveraging the coordination properties of the triazole ring. Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMNOXQLJYNSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340688
Record name (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30340688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143832-52-4
Record name (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its structure, identification, and key physicochemical characteristics. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential biological activities. This document aims to serve as a foundational resource for researchers and scientists engaged in the study and application of this molecule.

Chemical Identity and Structure

This compound, a substituted 1,2,4-triazole, possesses a core heterocyclic ring system with both an amino and an acetic acid functional group. These features confer upon it the properties of an amphoteric molecule with potential for diverse chemical interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid[1]
CAS Number 143832-52-4[1]
Molecular Formula C₄H₆N₄O₂[1]
Molecular Weight 142.12 g/mol [1]
Canonical SMILES C(C1=NC(=NN1)N)C(=O)O[1]
InChI Key ONMNOXQLJYNSKN-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
XLogP3 -0.9Computed by Cactvs 3.4.8.18[1]
Polar Surface Area 105 ŲComputed

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. An optimized one-pot synthesis has been developed, providing a practical route to this compound.

Optimized One-Pot Synthesis from Aminoguanidine

An improved procedure for the one-pot synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid has been developed. This method involves the reaction of aminoguanidine with a suitable dicarboxylic acid derivative. The optimal conditions for this synthesis have been determined to be a temperature range of 60–70°C.

A general representation of the synthetic pathway is illustrated below:

G General Synthetic Pathway aminoguanidine Aminoguanidine intermediate Guanylhydrazide Intermediate aminoguanidine->intermediate + dicarboxylic_acid Dicarboxylic Acid Derivative dicarboxylic_acid->intermediate target_compound This compound intermediate->target_compound Cyclization (60-70°C)

Caption: General synthesis of this compound.

Detailed Protocol: While a specific detailed protocol with exact reagent quantities and step-by-step instructions for the synthesis of the title compound was not found in the readily available literature, a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids has been described. This can be adapted for the synthesis of this compound using an appropriate malonic acid derivative.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the triazole ring.

  • Amphoteric Nature: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows the molecule to act as either an acid or a base, depending on the pH of the environment.

  • Triazole Ring: The 1,2,4-triazole ring is a stable aromatic system. The nitrogen atoms can participate in hydrogen bonding and coordination with metal ions.

  • Amino Group: The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation and alkylation.

  • Carboxylic Acid Group: The carboxylic acid group can be converted to esters, amides, and other acid derivatives.

G Functional Group Reactivity molecule This compound Amino Group Carboxylic Acid Group Triazole Ring amino_reactions Nucleophilic Reactions (e.g., Acylation) molecule:amino->amino_reactions acid_reactions Esterification, Amidation molecule:acid->acid_reactions triazole_reactions Coordination, H-bonding molecule:triazole->triazole_reactions

Caption: Reactivity of the functional groups.

Information on the specific stability of this compound is limited. However, triazole derivatives are generally considered to be chemically and thermally stable.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of 3-amino-1,2,4-triazole derivatives has been shown to exhibit a range of biological effects, including anticancer and enzyme inhibitory activities.

The structurally related compound, 3-amino-1,2,4-triazole (amitrole), is a known inhibitor of mitochondrial and chloroplast function. It acts as a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis.[2] This suggests that this compound could potentially interact with similar biological targets.

Given the structural similarities, a hypothetical signaling pathway interaction could involve the inhibition of metabolic enzymes.

G Hypothetical Enzyme Inhibition Pathway compound This compound enzyme Metabolic Enzyme (e.g., Imidazoleglycerol-phosphate dehydratase) compound->enzyme inhibition product Product enzyme->product catalysis pathway Metabolic Pathway Disruption substrate Substrate substrate->enzyme

Caption: Hypothetical inhibition of a metabolic pathway.

Safety and Handling

According to aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While a complete experimental profile of its chemical properties is not yet available, this guide consolidates the current knowledge and provides a framework for future research. The availability of a synthetic route opens the door for more extensive studies into its biological activity and potential therapeutic applications. Further research is warranted to fully elucidate its physicochemical properties and biological mechanism of action.

References

Synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid from Aminoguanidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, a valuable heterocyclic compound, utilizing aminoguanidine as a primary starting material. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in medicinal and materials chemistry.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The 3-amino-1,2,4-triazole scaffold is a key structural motif in a variety of compounds exhibiting anticancer, antifungal, and enzyme-inhibiting properties. This guide focuses on a robust and optimized synthetic route starting from the readily available precursors, aminoguanidine and malonic acid.

Synthetic Pathway

The synthesis of this compound from aminoguanidine proceeds via a two-step process:

  • Condensation: Aminoguanidine reacts with malonic acid in an acidic aqueous solution to form the intermediate, malonic acid guanylhydrazide.

  • Cyclization: The guanylhydrazide intermediate undergoes intramolecular cyclization upon heating in an alkaline medium to yield the final product, this compound.

A competing reaction can lead to the formation of a byproduct, bis(5-amino-1,2,4-triazol-3-yl)methane. However, optimized reaction conditions can favor the formation of the desired monosubstituted acetic acid derivative.[1]

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aminoguanidine Aminoguanidine Intermediate Malonic Acid Guanylhydrazide (Intermediate) Aminoguanidine->Intermediate H+, 70°C MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product NaOH, 90-95°C Byproduct bis(5-amino-1,2,4-triazol-3-yl)methane (Byproduct) Intermediate->Byproduct Side Reaction

Synthesis of this compound.

Experimental Protocols

The following protocols are based on optimized procedures for the synthesis of this compound and its potential byproduct.[1]

Synthesis of Malonic Acid Guanylhydrazides (Intermediate)

This initial step is crucial as the yield of the final products is determined by the successful formation of the guanylhydrazide intermediate.

Optimized Conditions:

  • Reactants: Malonic acid, Aminoguanidine hydrocarbonate, Hydrochloric acid (36%)

  • Molar Ratio: Malonic acid : Aminoguanidine hydrocarbonate : HCl = 1 : 1 : 1.15

  • Temperature: 70°C

  • Reaction Time: 60–70 minutes

Procedure:

  • In a suitable reaction vessel, combine malonic acid, aminoguanidine hydrocarbonate, and water.

  • With stirring, add 36% hydrochloric acid to the mixture to achieve the specified molar ratio.

  • Heat the reaction mixture to 70°C and maintain this temperature for 60-70 minutes.

  • The formation of the malonic acid guanylhydrazide intermediate occurs in solution. This intermediate is typically not isolated and is carried forward to the next step.

Cyclization to this compound

Procedure:

  • To the reaction mixture containing the malonic acid guanylhydrazide, add a 6.1 N solution of sodium hydroxide.

  • Heat the mixture with stirring to 90–95°C. The solid intermediate should dissolve.

  • Maintain the temperature and continue stirring for approximately 40 minutes to ensure complete cyclization.

  • After cooling, acidify the reaction mixture to precipitate the crude product.

  • The precipitate can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Synthesis of bis(5-amino-1,2,4-triazol-3-yl)methane (Byproduct)

To favor the formation of the byproduct, the following conditions are suggested:[1]

Optimized Conditions for Byproduct:

  • Reactants: Malonic acid, Aminoguanidine hydrochloride, Hydrochloric acid (36%)

  • Molar Ratio: Malonic acid : Aminoguanidine hydrochloride : HCl = 1 : 2 : 0.33

  • Temperature: 70°C

  • Initial Water Concentration: Approximately 12%

Procedure:

  • Combine malonic acid, aminoguanidine hydrochloride, 36% HCl, and water in a reaction vessel.

  • Heat the mixture with stirring at 70°C until a homogenous solution is formed, and then maintain this temperature for 3 hours.

  • Upon crystallization of the reaction mixture, add a 6.1 N NaOH solution.

  • Heat the mixture with stirring until the solid dissolves, and then maintain at 90–95°C for 40 minutes.

  • The product can be isolated following a similar workup procedure as described for the primary product.

Quantitative Data

The following table summarizes the key quantitative parameters for the optimized synthesis of the intermediate and the targeted byproduct.

ParameterSynthesis of Malonic Acid GuanylhydrazidesSynthesis of bis(5-amino-1,2,4-triazol-3-yl)methane
Starting Materials Malonic acid, Aminoguanidine hydrocarbonateMalonic acid, Aminoguanidine hydrochloride
Catalyst 36% Hydrochloric acid36% Hydrochloric acid
Molar Ratio (MA:AG:HCl) 1 : 1 : 1.151 : 2 : 0.33
Temperature 70°C70°C
Reaction Time 60–70 minutes3 hours
Cyclization Agent 6.1 N Sodium Hydroxide6.1 N Sodium Hydroxide
Cyclization Temperature 90–95°C90–95°C
Cyclization Time 40 minutes40 minutes

Experimental Workflow

The general workflow for the synthesis is depicted in the following diagram.

Experimental_Workflow Start Start: Reagent Preparation Mixing Mixing of Reactants (Malonic Acid, Aminoguanidine Salt, HCl, Water) Start->Mixing Heating_Condensation Heating to 70°C (Condensation Reaction) Mixing->Heating_Condensation Time_Condensation Maintain at 70°C (60-70 min or 3h) Heating_Condensation->Time_Condensation Addition_NaOH Addition of NaOH Solution Time_Condensation->Addition_NaOH Heating_Cyclization Heating to 90-95°C (Cyclization) Addition_NaOH->Heating_Cyclization Time_Cyclization Maintain at 90-95°C (40 min) Heating_Cyclization->Time_Cyclization Cooling Cooling to Room Temperature Time_Cyclization->Cooling Acidification Acidification Cooling->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Drying of Product Filtration->Drying Purification Recrystallization (Optional) Drying->Purification End Final Product Purification->End

General experimental workflow for the synthesis.

Biological Significance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the broader class of 3-amino-1,2,4-triazole derivatives has been investigated for various biological activities. For instance, some derivatives have shown potential as anticancer agents.[2] Additionally, 3-amino-1,2,4-triazole-5-carboxylic acid has been studied for its inhibitory effects on enzymes such as catalase, an important antioxidant enzyme.[3] The structural similarity of the title compound to amino acids and other biologically active molecules suggests its potential for interaction with various biological targets, warranting further investigation into its pharmacological profile and mechanism of action.

Conclusion

This technical guide outlines a clear and optimized pathway for the synthesis of this compound from aminoguanidine and malonic acid. By carefully controlling the reaction conditions, researchers can favor the formation of the desired product over the potential byproduct. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of this and related heterocyclic compounds for various applications. Further research into the biological activities and specific signaling pathway interactions of this compound is encouraged to fully elucidate its therapeutic potential.

References

Technical Guide: 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid (CAS 143832-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the heterocyclic compound with the CAS number 143832-52-4, identified as 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid. This molecule belongs to the 1,2,4-triazole class of compounds, a scaffold known for its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is a small molecule with the following key identifiers and properties.

PropertyValueSource
CAS Number 143832-52-4N/A
Chemical Name 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acidN/A
Molecular Formula C4H6N4O2N/A
Molecular Weight 142.12 g/mol N/A
Canonical SMILES C1(=NN(C(=N1)N)C)C(=O)ON/A
InChI Key ONMNOXQLJYNSKN-UHFFFAOYSA-NN/A
Predicted XlogP -1.5N/A
Hydrogen Bond Donors 3N/A
Hydrogen Bond Acceptors 5N/A

Chemical Structure

The chemical structure of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is characterized by a 1,2,4-triazole ring substituted with an amino group and an acetic acid moiety.

Figure 1: Chemical structure of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Synthesis

An optimized synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has been reported involving the reaction of aminoguanidine with malonic acid.[1][2]

Experimental Protocol: Synthesis from Aminoguanidine and Malonic Acid[1][2]

This protocol describes an improved procedure for the preparation of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Materials:

  • Malonic acid

  • Aminoguanidine hydrocarbonate

  • 36% Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Formation of Malonic Acid Guanylhydrazides:

    • In a reaction vessel, combine malonic acid, aminoguanidine hydrocarbonate, and 36% hydrochloric acid in a molar ratio of 1:1:1.15.

    • Maintain the reaction temperature at 70°C for 60-70 minutes in an acidic aqueous medium.

  • Cyclization:

    • Following the formation of the guanylhydrazide intermediate, add a solution of sodium hydroxide to the reaction mixture.

    • Heat the mixture to induce cyclization, forming the 1,2,4-triazole ring.

  • Isolation:

    • After the cyclization is complete, acidify the reaction mixture to precipitate the crude product.

    • Collect the precipitate by filtration and purify by recrystallization.

G Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Malonic Acid + Aminoguanidine + HCl (1:1:1.15 molar ratio) B Heat at 70°C for 60-70 min A->B C Malonic Acid Guanylhydrazide B->C D Add NaOH solution C->D E Heat D->E F Crude 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid E->F G Acidify F->G H Filter G->H I Recrystallize H->I J Pure Product I->J

Figure 2: Workflow for the synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Spectroscopic Data

Data TypeExpected Features
¹H NMR Signals corresponding to the methylene protons of the acetic acid group and exchangeable protons of the amino and carboxylic acid groups, as well as the N-H proton of the triazole ring.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino and triazole ring), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-N and C=N stretching of the triazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[3][4] The specific biological profile of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has not been extensively characterized in publicly available literature. However, based on the activities of related compounds, several potential mechanisms of action can be hypothesized.

Potential Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated promising anticancer activity.[5][6][7] Some have been shown to act as inhibitors of various enzymes involved in cancer progression, such as STAT3.[8] The presence of the 3-amino-1,2,4-triazole core is considered beneficial for anticancer efficacy.[6]

Potential Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design.[4][9][10] Many commercial antifungal agents incorporate this heterocyclic system. The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Inhibition of Protein Synthesis

The parent compound, 3-amino-1,2,4-triazole, has been shown to be a specific inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[11] This leads to a decrease in the levels of mitochondrial proteins synthesized within the mitochondria.

G Potential Biological Activities A 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid B Anticancer Activity A->B C Antifungal Activity A->C D Inhibition of Protein Synthesis A->D E Enzyme Inhibition (e.g., STAT3) B->E F Inhibition of Fungal Cytochrome P450 C->F G Inhibition of Mitoribosomes D->G

Figure 3: Postulated biological activities and mechanisms for 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid are not available in the reviewed literature. However, standard assays for evaluating anticancer and antifungal activity can be adapted.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This is a generalized protocol and would require optimization for specific cell lines and the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization buffer F->G H Measure absorbance G->H I Calculate IC50 H->I

Figure 4: General workflow for an in vitro anticancer activity screen using the MTT assay.

Conclusion

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid (CAS 143832-52-4) is a readily synthesizable compound belonging to the pharmacologically significant 1,2,4-triazole class. While specific biological data for this compound is limited, the known activities of related molecules suggest its potential as a lead compound for the development of new anticancer or antifungal agents. Further investigation into its biological properties and mechanism of action is warranted. This guide provides a foundational resource to aid in such research endeavors.

References

An In-depth Technical Guide on 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid: Synthesis, Physicochemical Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct biological data on this specific molecule, this paper focuses on its synthesis, and physicochemical characteristics, and extrapolates its potential biological activities and mechanisms of action based on studies of structurally related 1,2,4-triazole derivatives. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties. The unique structural features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive component in drug design. 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid combines this key heterocycle with an acetic acid side chain, suggesting potential for interaction with various biological targets. This guide synthesizes the available information on its preparation and properties while exploring the prospective therapeutic applications based on analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

PropertyValueSource
IUPAC Name 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acidPubChem
Synonyms (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, 5-Amino-1,2,4-triazol-3-ylacetic acidPubChem
CAS Number 143832-52-4PubChem
Molecular Formula C₄H₆N₄O₂PubChem
Molecular Weight 142.12 g/mol PubChem
Appearance Solid (predicted)-
Solubility Data not available-

Synthesis and Experimental Protocols

The synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid has been approached through various methods. A prevalent strategy involves the reaction of aminoguanidine with dicarboxylic acids or their derivatives.

Synthesis from Aminoguanidine and Malonic Acid

An optimized procedure for the preparation of 5-amino-1,2,4-triazol-3-ylacetic acid involves the reaction of aminoguanidine with malonic acid in an acidic aqueous solution. The reaction proceeds through the formation of malonic acid guanylhydrazides, which then undergo cyclization.

Experimental Protocol:

  • Reactants and Conditions: The molar ratio of malonic acid to aminoguanidine and the concentration of hydrochloric acid are crucial parameters. An optimal temperature range of 60-70°C has been suggested for the initial reaction to form the guanylhydrazide intermediate.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: The final product, 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, can be isolated from the reaction mixture by adjusting the pH to induce precipitation. Further purification can be achieved by recrystallization from a suitable solvent.

A detailed, step-by-step protocol would require access to the specific publication; however, the general principles are outlined above.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a rapid and efficient alternative for the preparation of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids. While a direct protocol for the acetic acid derivative is not detailed, the general method can be adapted.

General Experimental Protocol:

  • Reaction Setup: A mixture of aminoguanidine bicarbonate, the carboxylic acid (in this case, a malonic acid derivative or a protected form of glycine), and an acid catalyst are placed in a sealed microwave reaction vial.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature and for a set duration to drive the condensation and cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques like column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis of 1,2,4-triazole derivatives.

G cluster_synthesis General Synthesis Workflow Reactants Aminoguanidine + Carboxylic Acid Derivative Reaction_Conditions Acid Catalyst / Heat or Microwave Reactants->Reaction_Conditions Intermediate Guanylhydrazide Intermediate Reaction_Conditions->Intermediate Cyclization Cyclization Intermediate->Cyclization Product 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid Cyclization->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

A generalized workflow for the synthesis of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid.

Potential Biological Activities and Mechanism of Action (Based on Derivatives)

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 5-substituted-3-amino-1,2,4-triazole derivatives.

  • Observed Effects: These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those of the breast (MCF7) and liver (HepG2).[1][2]

  • Potential Mechanism of Action: The anticancer effects of triazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. A potential signaling pathway that could be targeted by such compounds is the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition Compound 1,2,4-Triazole Derivative EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothesized inhibition of the EGFR/PI3K/AKT/mTOR pathway by 1,2,4-triazole derivatives.
Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole-3-thiol have shown promising antibacterial and antifungal activities.[3][4]

  • Observed Effects: These compounds have been effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[3]

  • Potential Mechanism of Action: The antimicrobial action of azole compounds often involves the inhibition of enzymes crucial for pathogen viability. For instance, in fungi, azoles can inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis, leading to disruption of the fungal cell membrane.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential bioactivity of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid, the following table summarizes the reported inhibitory concentrations for some of its derivatives. It is crucial to note that this data is for related compounds and not the title compound itself.

Compound ClassActivityTargetIC₅₀ / MICReference
5-Amino[1][5][6]triazole DerivativesAnticancerHepG2 cell line17.69 - 25.4 µM[1]
5-Amino[1][5][6]triazole DerivativesAnticancerMCF7 cell line17.69 - 27.09 µM[1]
4-Amino-substituted-1,2,4-triazole-3-thiol DerivativesAntibacterialS. aureus16 µg/ml[3]
4-Amino-substituted-1,2,4-triazole-3-thiol DerivativesAntibacterialB. subtilis20 µg/ml[3]
4-Amino-substituted-1,2,4-triazole-3-thiol DerivativesAntifungalC. albicans25 µg/ml[3]

Conclusion and Future Directions

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery. While direct biological data is currently lacking, the well-documented anticancer and antimicrobial activities of its close structural analogs strongly suggest its potential as a bioactive molecule.

Future research should focus on the systematic biological evaluation of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid. This would involve:

  • In vitro screening: Assessing its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogens.

  • Mechanism of action studies: Investigating its effects on key cellular pathways and potential enzyme targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of 2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid as a valuable scaffold in the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 3-amino-1,2,4-triazole and its derivatives. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for key data and methodologies. The 1,2,4-triazole ring is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2]

Core Compound: 3-Amino-1,2,4-triazole (Amitrole)

3-Amino-1,2,4-triazole, also known as amitrole, is a foundational heterocyclic organic compound.[3] It serves as a crucial starting material for the synthesis of a diverse array of derivatives with applications ranging from pharmaceuticals to materials science.[2][4][5]

Physical and Chemical Properties of 3-Amino-1,2,4-triazole

A summary of the key physical and chemical properties of 3-amino-1,2,4-triazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₂H₄N₄[3][6]
Molar Mass 84.08 g/mol [3]
Appearance Colorless/white crystalline powder or flakes[3][7][8]
Melting Point 150-159 °C[3][6][7][9]
Boiling Point 347 °C (decomposes)[3]
Density 1.138 g/mL[3][7]
pKa 4.04 and 10.9[7][9]
Solubility in Water 28 g/100 mL (20 °C)[3][7]
Solubility in other solvents Soluble in methanol, ethanol, acetonitrile, and chloroform; sparingly soluble in ethyl acetate; insoluble in ether and acetone.[3][6][7][8][10]
Vapor Pressure <0.1 hPa (20 °C)[9]
pH (100 g/L in H₂O) 6.4-7.4 (20 °C)[7][9]
Spectroscopic Data of 3-Amino-1,2,4-triazole

Spectroscopic data is critical for the identification and structural elucidation of 3-amino-1,2,4-triazole and its derivatives. A summary of available spectral information for the parent compound is provided below.

TechniqueKey Features and ObservationsReferences
¹H NMR Spectra available for review.[11][12][13]
¹³C NMR Spectra available for review.[11][12]
FTIR Spectra available for review.[11][14]
Mass Spectrometry GC-MS and LC-MS data available.[11]
UV-Vis Spectra available for review.[11]

Derivatives of 3-Amino-1,2,4-triazole

The versatility of the 3-amino-1,2,4-triazole core allows for the synthesis of a vast number of derivatives with diverse functionalities and biological activities. These derivatives have been explored for their potential as anticancer, antifungal, herbicidal, and corrosion-inhibiting agents.[15][16][17][18][19][20][21][22]

Physical Properties of Selected 3-Amino-1,2,4-triazole Derivatives

The following table summarizes the melting points of several synthesized 3-amino-1,2,4-triazole derivatives as reported in the literature. This comparative data is valuable for identifying and characterizing new compounds.

DerivativeMelting Point (°C)Reference
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine175-177[12]
5-(((4-methylstyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine155-157[12]
5-(((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine167-169[12]
5-(((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine172-174[12]
5-(((4-methoxystyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amine164-166[12]
2-(4-(1H-1,2,4-triazol-1-yl)-2-methyl-1-oxobutan-2-ylamino)-N-(4-fluorophenyl)acetamide148-150[23]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental protocols for the synthesis and characterization of 3-amino-1,2,4-triazole and its derivatives.

Synthesis of 3-Amino-1,2,4-triazole

One common method for the preparation of 3-amino-1,2,4-triazole involves the reaction of aminoguanidine with formic acid.[7] A more direct industrial process reacts hydrazine hydrate, cyanamide, and formic acid.[24]

Protocol: Synthesis from Aminoguanidine Formate [8]

  • Carefully heat a mixture of aminoguanidine and formic acid, rotating the flask to prevent local overheating.

  • Continue heating until gas evolution ceases and the mixture is completely dissolved.

  • Maintain the resulting aminoguanidine formate solution at 120°C for 5 hours.

  • After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.

  • Filter the hot solution.

  • Evaporate the ethanol from the filtrate on a steam bath.

  • Dry the resulting product at 100°C.

  • The 3-amino-1,2,4-triazole can be further purified by recrystallization from ethanol.

Synthesis of 3-Amino-1,2,4-triazole Derivatives

A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative.[25]

General Procedure for the Preparation of 1,5-Disubstituted 3-Amino-1,2,4-triazoles [25]

  • A mixture of an appropriate S-methylisothiourea derivative (1.2 mmol) and a substituted hydrazine (1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

  • The reaction mixture is then concentrated to a solid.

  • Trimethyl orthoformate (1 mL) is added to the solid, and the mixture is heated overnight at 140 °C in a sealed tube.

  • After cooling to room temperature, the resulting mixture is filtered through a short pad of silica gel.

  • The silica gel is flushed with 20% methanol in dichloromethane to elute the product.

Signaling Pathways and Biological Activities

3-Amino-1,2,4-triazole and its derivatives are known to interact with various biological targets, leading to their observed physiological effects.

Inhibition of Imidazoleglycerol-Phosphate Dehydratase

3-Amino-1,2,4-triazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway.[3][26] This inhibition is the basis for its herbicidal activity.

HIS3_Inhibition Imidazoleglycerol-phosphate Imidazoleglycerol-phosphate HIS3_gene_product Imidazoleglycerol-phosphate dehydratase (HIS3) Imidazoleglycerol-phosphate->HIS3_gene_product Substrate Histidine_precursor Histidine precursor HIS3_gene_product->Histidine_precursor Catalyzes 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole->HIS3_gene_product Competitive inhibition

Caption: Inhibition of histidine biosynthesis by 3-amino-1,2,4-triazole.

Anticancer and Antifungal Activity

Derivatives of 1,2,4-triazole have been extensively studied for their antiproliferative and antifungal activities.[15][20][21][22][27] For instance, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have been shown to induce apoptosis and block the cell cycle in cancer cells.[27] Many triazole-based fungicides function by inhibiting the 14α-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[21][22]

Drug_Development_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation Start 3-Amino-1,2,4-triazole Core Synthesis Synthesis of Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_vitro In vitro Assays (e.g., Antiproliferative, Antifungal) Characterization->In_vitro Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Cell cycle analysis) In_vitro->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound Identification of promising candidates

Caption: General workflow for the development of 3-amino-1,2,4-triazole derivatives.

Corrosion Inhibition

3-Amino-1,2,4-triazole and its derivatives, particularly those containing thiol groups, have been identified as effective corrosion inhibitors for various metals and alloys, including carbon steel, copper, and aluminum.[16][18][19][28][29] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that slows down the corrosion process.

Corrosion_Inhibition Metal_Surface Metal Surface Protective_Film Adsorbed Protective Film Corrosive_Environment Corrosive Environment Corrosive_Environment->Metal_Surface Inhibits Corrosion Triazole_Derivative 3-Amino-1,2,4-triazole Derivative Triazole_Derivative->Metal_Surface Adsorption

Caption: Mechanism of corrosion inhibition by 3-amino-1,2,4-triazole derivatives.

References

Spectroscopic and Mechanistic Insights into (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, a heterocyclic compound of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of available experimental spectra and data from the closely related parent compound, 3-Amino-1,2,4-triazole, to provide a well-rounded spectroscopic profile. This approach allows for informed structural elucidation and characterization. Furthermore, this guide delves into the known biological mechanism of the parent compound, offering valuable context for potential applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its parent compound, 3-Amino-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

A direct, publicly available ¹H NMR spectrum for this compound was not found in the searched literature. However, a spectrum for the tautomer (5-amino-4H-[1][2]triazol-3-yl)-acetic acid is available, which would exhibit a different spectral pattern. For the title compound, one would expect a singlet for the methylene (-CH₂-) protons of the acetic acid group and broad signals for the amine (-NH₂) and triazole (-NH) protons.

¹³C NMR Data for 3-Amino-1H-1,2,4-triazole

Chemical Shift (δ) ppmAssignment
157.6C3
149.8C5

Note: This data is for the parent compound, 3-Amino-1H-1,2,4-triazole. For this compound, one would expect to see additional signals for the methylene carbon (-CH₂-) and the carboxylic acid carbon (-COOH), with shifts in the triazole ring carbons due to the substitution.

Infrared (IR) Spectroscopy

Key IR Absorptions for 3-Amino-1H-1,2,4-triazole

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and triazole)
3100-3000MediumC-H stretching (aromatic)
1640-1610StrongN-H bending (amine)
1580-1400Medium-StrongC=N and C-N stretching (triazole ring)

Note: This data is for the parent compound. For this compound, additional characteristic peaks would be observed, including a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹) and a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound

Techniquem/zInterpretation
GC-MS[M]⁺ expected at 142.05Molecular Ion

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, confirming its molecular weight.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for similar compounds.

NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the compound would be introduced into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured. For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable solvent and infused into the ESI source, where it is ionized before entering the mass analyzer.

Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented, its parent compound, 3-Amino-1,2,4-triazole (also known as amitrole), is a well-known herbicide.[1] Its primary mechanism of action is the inhibition of the histidine biosynthesis pathway.[3]

Inhibition of Histidine Biosynthesis

3-Amino-1,2,4-triazole acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase.[1] This enzyme catalyzes a key step in the biosynthesis of the amino acid histidine. By blocking this enzyme, the organism is unable to produce histidine, leading to a cessation of growth and eventual death. The parent compound is also reported to inhibit protein synthesis in the mitochondria of some organisms.[2] A related compound, 3-amino-1,2,4-triazole-5-carboxylic acid, has been shown to inhibit the enzyme catalase.[4]

Histidine_Biosynthesis_Inhibition cluster_pathway Histidine Biosynthesis Pathway cluster_inhibition Inhibition Mechanism PRPP Phosphoribosyl pyrophosphate PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP PBM Phosphoribulosyl formimino-AICAR-P PR_AMP->PBM IGP Imidazoleglycerol phosphate PBM->IGP IAP Imidazoleacetol phosphate IGP->IAP Imidazoleglycerol- phosphate dehydratase Histidinol_P Histidinol phosphate IAP->Histidinol_P Histidinol Histidinol Histidinol_P->Histidinol Histidine Histidine Histidinol->Histidine Amitrole This compound (related compound: Amitrole) Amitrole->Inhibition Enzyme Imidazoleglycerol- phosphate dehydratase Inhibition->Enzyme

Caption: Inhibition of the histidine biosynthesis pathway by 3-amino-1,2,4-triazole (amitrole).

This guide provides a foundational understanding of the spectroscopic properties and potential biological relevance of this compound. The presented data and protocols are intended to support further research and development efforts involving this class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of 3-amino-1,2,4-triazole Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-1,2,4-triazole (3-AT), also known as amitrole, is a heterocyclic organic compound with significant biological activity. It is widely recognized as a herbicide and has been utilized as a biochemical tool to study various cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of action of 3-AT and its derivatives in biological systems. The primary modes of action discussed include the inhibition of catalase, leading to oxidative stress and downstream inflammatory responses; the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a key enzyme in the histidine biosynthesis pathway; the disruption of carotenoid biosynthesis, resulting in photobleaching in plants; and the interference with heme synthesis. This document presents quantitative data on these inhibitory activities, detailed experimental protocols for their assessment, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Inhibition of Catalase and Induction of Oxidative Stress

One of the most well-documented mechanisms of action of 3-amino-1,2,4-triazole is its irreversible inhibition of catalase, a ubiquitous enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] This inhibition leads to an accumulation of intracellular H₂O₂, a reactive oxygen species (ROS), thereby inducing a state of oxidative stress.

In the presence of H₂O₂, 3-AT covalently binds to the active site of the tetrameric form of catalase, leading to its inactivation.[2] This effect has been observed across various biological systems, from yeast to mammalian cells.[2][3] The resulting increase in H₂O₂ levels can trigger a cascade of downstream signaling events, most notably the activation of inflammatory pathways.

Signaling Pathway: Catalase Inhibition, Oxidative Stress, and NF-κB Activation

The accumulation of intracellular H₂O₂ following catalase inhibition by 3-AT is a key trigger for the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4] H₂O₂ can modulate the activity of IKK (IκB kinase), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ThreeAT 3-Amino-1,2,4-triazole Catalase Catalase ThreeAT->Catalase Inhibits H2O2 H₂O₂ Catalase->H2O2 Degrades IKK IKK H2O2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibits Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation Ubiquitination NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to promoter Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Figure 1: 3-AT induced NF-κB activation pathway.
Quantitative Data: Inhibition of Catalase

The inhibitory potency of 3-amino-1,2,4-triazole and its derivatives against catalase can be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

CompoundOrganism/TissueIC₅₀ ValuepHReference
3-amino-1,2,4-triazole-5-carboxylic acidHuman Blood Erythrocytes23.21 µM7.5[5]
3-amino-1,2,4-triazole-5-carboxylic acidHuman Blood Erythrocytes49.01 µM5.5[5]
3-amino-1,2,4-triazoleChicken Liver3 mM7.0[5]
Experimental Protocol: Catalase Activity Assay

This protocol is based on the spectrophotometric measurement of the rate of hydrogen peroxide decomposition.

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

  • 3-amino-1,2,4-triazole (inhibitor stock solution)

  • Enzyme extract (e.g., cell lysate, purified catalase)

  • Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

  • For the inhibition assay, pre-incubate the enzyme extract with various concentrations of 3-amino-1,2,4-triazole for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the H₂O₂ solution to the reaction mixture.

  • Immediately measure the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes). The decrease in absorbance corresponds to the consumption of H₂O₂.

  • Calculate the rate of H₂O₂ decomposition from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

  • Determine the percent inhibition for each concentration of 3-AT and calculate the IC₅₀ value.

Inhibition of Histidine Biosynthesis

A primary mechanism of action for 3-amino-1,2,4-triazole, particularly in plants and microorganisms, is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), the product of the HIS3 gene in yeast.[6][7] IGPD catalyzes the sixth step in the biosynthesis of the essential amino acid histidine, converting imidazoleglycerol-phosphate to imidazoleacetol-phosphate.[8]

By competitively binding to the active site of IGPD, 3-AT prevents the substrate from binding, thereby halting the histidine biosynthesis pathway.[6] This leads to an accumulation of imidazoleglycerol-phosphate and a deficiency in histidine, which is crucial for protein synthesis and growth.[7]

Signaling Pathway: Inhibition of Histidine Biosynthesis

The histidine biosynthesis pathway is a multi-step enzymatic process that converts phosphoribosyl pyrophosphate (PRPP) and ATP into histidine. 3-AT specifically targets the sixth step of this pathway.

G cluster_pathway Histidine Biosynthesis Pathway PRPP PRPP + ATP Intermediate1 ... PRPP->Intermediate1 IGP Imidazoleglycerol- phosphate Intermediate1->IGP IGPD Imidazoleglycerol-phosphate dehydratase (IGPD) IGP->IGPD IAP Imidazoleacetol- phosphate Intermediate2 ... IAP->Intermediate2 Histidine Histidine Intermediate2->Histidine ThreeAT 3-Amino-1,2,4-triazole ThreeAT->IGPD Competitive Inhibition IGPD->IAP

Figure 2: Inhibition of the histidine biosynthesis pathway by 3-AT.
Quantitative Data: Inhibition of Imidazoleglycerol-phosphate Dehydratase (IGPD)

CompoundOrganism/TissueKᵢ ValueReference
Triazole PhosphonatesWheat Germ8.5 ± 1.4 nM[9]
Experimental Protocol: Imidazoleglycerol-phosphate Dehydratase (IGPD) Inhibition Assay

This generalized protocol is based on spectrophotometric measurement of the enzymatic reaction.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (substrate)

  • Tris-HCl buffer (pH 7.5)

  • 3-amino-1,2,4-triazole (inhibitor stock solution)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the purified IGPD enzyme.

  • Add varying concentrations of 3-amino-1,2,4-triazole to the reaction mixtures for the inhibition assay.

  • Initiate the reaction by adding the substrate, imidazoleglycerol-phosphate.

  • Monitor the reaction by measuring the change in absorbance at a specific wavelength that corresponds to the formation of the product, imidazoleacetol-phosphate, or the disappearance of the substrate.

  • Calculate the initial reaction velocities at different substrate and inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Inhibition of Carotenoid Biosynthesis

In plants, a significant herbicidal effect of 3-amino-1,2,4-triazole is its ability to inhibit the biosynthesis of carotenoids.[10][11] Carotenoids are essential pigments that play a crucial role in photosynthesis and protect chlorophyll from photo-oxidation. The inhibition of carotenoid synthesis leads to the accumulation of colorless carotenoid precursors, such as phytoene and zeta-carotene.[11] In the presence of light, the unprotected chlorophyll is rapidly degraded, resulting in the characteristic bleaching or whitening of plant tissues.

The precise enzymatic target of 3-AT in the carotenoid biosynthesis pathway is not definitively established, with evidence suggesting potential inhibition of desaturation steps or lycopene cyclase.[12]

Signaling Pathway: Disruption of Carotenoid Biosynthesis

The carotenoid biosynthesis pathway involves a series of desaturation and cyclization reactions to produce various carotenoids. 3-AT is thought to interfere with the early desaturation steps.

G cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Desaturases Phytoene desaturase (PDS) ζ-Carotene desaturase (ZDS) Phytoene->Desaturases Lycopene Lycopene LycopeneCyclase Lycopene cyclase Lycopene->LycopeneCyclase Carotenes α- & β-Carotene Xanthophylls Xanthophylls Carotenes->Xanthophylls ThreeAT 3-Amino-1,2,4-triazole ThreeAT->Desaturases Inhibits ThreeAT->LycopeneCyclase Inhibits (putative) Desaturases->Lycopene LycopeneCyclase->Carotenes

Figure 3: Putative inhibition sites of 3-AT in the carotenoid pathway.
Quantitative Data: Dose-Response of Amitrole in Plants

The herbicidal effects of amitrole are dose-dependent.

PlantApplication RateEffectReference
Soybean2310 g ha⁻¹ (7 DAP)1% visible injury at 56 DAE[1]

DAP: Days After Planting; DAE: Days After Emergence

Experimental Protocol: Carotenoid Extraction and Quantification

This protocol describes the extraction and quantification of carotenoids from plant tissues treated with 3-amino-1,2,4-triazole.

Materials:

  • Plant tissue (treated and control)

  • Acetone

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Spectrophotometer or HPLC with a photodiode array detector

Procedure:

  • Homogenize a known weight of plant tissue in acetone.

  • Filter the homogenate and re-extract the residue with acetone until it is colorless.

  • Combine the acetone extracts and partition them with hexane and saturated NaCl solution in a separatory funnel.

  • Collect the upper hexane layer containing the carotenoids and dry it over anhydrous sodium sulfate.

  • Measure the absorbance of the hexane extract at 450 nm using a spectrophotometer to estimate the total carotenoid content.

  • For detailed analysis of individual carotenoids (e.g., phytoene, lycopene, β-carotene), evaporate the hexane extract to dryness under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC analysis.

  • Separate and quantify the carotenoids using an appropriate HPLC column and mobile phase, with detection at their respective absorption maxima.

Inhibition of Heme Synthesis

3-amino-1,2,4-triazole has also been shown to inhibit heme synthesis.[13] This effect may be linked to the inhibition of δ-aminolevulinic acid dehydratase (ALAD), a key enzyme in the heme biosynthesis pathway that catalyzes the condensation of two molecules of δ-aminolevulinic acid to form porphobilinogen.[14] Inhibition of this enzyme can lead to a reduction in heme production. Heme is an essential component of hemoglobin, myoglobin, and cytochromes, and its deficiency can have widespread physiological consequences.

Signaling Pathway: Interference with Heme Biosynthesis

The heme biosynthesis pathway is a complex series of enzymatic reactions that occur in both the mitochondria and the cytoplasm. 3-AT is thought to interfere with an early step in this pathway.

G cluster_pathway Heme Biosynthesis Pathway Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic acid (ALA) Glycine->ALA ALAD δ-Aminolevulinate dehydratase (ALAD) ALA->ALAD PBG Porphobilinogen (PBG) Intermediate ... PBG->Intermediate Heme Heme Intermediate->Heme ThreeAT 3-Amino-1,2,4-triazole ThreeAT->ALAD Inhibits (putative) ALAD->PBG

Figure 4: Putative inhibition of the heme biosynthesis pathway by 3-AT.
Quantitative Data

Specific quantitative data for the inhibition of δ-aminolevulinate dehydratase by 3-amino-1,2,4-triazole is limited in the available literature. Further research is needed to determine the IC₅₀ or Kᵢ values for this interaction.

Experimental Protocol: δ-Aminolevulinic Acid Dehydratase (ALAD) Activity Assay

This colorimetric assay measures the formation of porphobilinogen from δ-aminolevulinic acid.[15]

Materials:

  • Tissue homogenate or cell lysate

  • δ-aminolevulinic acid (ALA) solution

  • Triton X-100

  • Modified Ehrlich's reagent (contains p-dimethylaminobenzaldehyde)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme source (e.g., tissue homogenate) and buffer.

  • For the inhibition assay, pre-incubate the enzyme with various concentrations of 3-amino-1,2,4-triazole.

  • Initiate the reaction by adding the ALA substrate and incubate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding TCA to precipitate proteins.

  • Centrifuge the mixture and collect the supernatant.

  • Add modified Ehrlich's reagent to the supernatant and incubate to allow for color development.

  • Measure the absorbance of the colored product at 555 nm.

  • Calculate the amount of porphobilinogen formed using a standard curve and determine the ALAD activity.

  • Calculate the percent inhibition for each concentration of 3-AT.

Conclusion

3-amino-1,2,4-triazole and its derivatives exert their biological effects through multiple mechanisms of action. The inhibition of catalase and the subsequent induction of oxidative stress and inflammation, the competitive inhibition of a key enzyme in histidine biosynthesis, and the disruption of carotenoid and heme synthesis are the primary pathways through which these compounds act. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for researchers and scientists in the fields of agriculture, toxicology, and drug development. The provided information and visualizations serve as a technical guide to facilitate further investigation and application of this versatile compound.

References

Biological activity of novel triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Novel Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, with two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles.[1][2][3] This scaffold is a cornerstone in medicinal chemistry due to its metabolic stability, hydrogen bonding capability, and dipole character, which allow for high-affinity interactions with biological targets.[4][5] Triazole derivatives exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties, making them privileged structures in modern drug discovery.[3][6][7][8] Many clinically successful drugs, such as the antifungal Fluconazole, the anticancer drug Letrozole, and the antiviral Ribavirin, feature the triazole core, underscoring its therapeutic significance.[1][9] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel triazole derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of Novel Triazole Derivatives

The synthesis of novel triazole derivatives is versatile, often involving multi-step reactions to create diverse molecular structures. A common approach for synthesizing 1,2,4-triazole derivatives begins with a starting material like 4-amino-1,2,4-triazole, which can then undergo a series of reactions such as condensation to form Schiff bases, addition reactions, and cyclization to introduce other heterocyclic moieties like imidazole.[10][11] Another method involves the reaction of ester ethoxycarbonylhydrazones with various primary amines.[12] These synthetic strategies allow for the introduction of various functional groups, enabling the modulation of the compound's biological activity.[13]

G start_node Starting Materials (e.g., 4-Amino-1,2,4-triazole, Hydrazides) intermediate_node intermediate_node process_node process_node final_node Novel Triazole Derivatives start Starting Materials (e.g., Hydrazides, Amines) step2 Cyclization / Condensation start->step2 Reaction step1 Intermediate Formation (e.g., Schiff Base, Oxadiazole) step3 Functional Group Modification (Substitution, Derivatization) step1->step3 Further Reaction step2->step1 Yields final Final Triazole Derivatives step3->final Purification

Caption: Generalized workflow for the synthesis of novel triazole derivatives.

Antifungal Activity

Triazole-based compounds form a major class of antifungal agents used to treat a variety of fungal infections.[14] The development of new derivatives is driven by the need to overcome emerging resistance to existing drugs.[14]

Mechanism of Action

The primary antifungal mechanism of triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[14][16] By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol biosynthesis.[14][15] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which increases the permeability and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[15][16][17]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Maintains Integrity CYP51->Ergosterol Biosynthesis Triazoles Novel Triazole Derivatives Inhibition Triazoles->Inhibition Inhibition->CYP51 Growth Fungal Growth Inhibition Membrane->Growth Leads to

Caption: Mechanism of antifungal action of triazole derivatives.

Quantitative Data: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) values for various novel triazole derivatives against pathogenic fungi.

Compound ID/ClassFungal StrainActivity MetricValue (µg/mL)Reference
Compound 37 C. albicansMICNot Specified (Most Effective)[1]
Compound 37 A. nigerMICNot Specified (Most Effective)[1]
1,3,4-Thiadiazole Derivatives B. subtilis & FungiMICGenerally Higher Activity[18]
Compound 8d Physalospora piricolaEC5010.808[19]
Compound 8k Physalospora piricolaEC5010.126[19]
Compound 1-d F. sp. vasinfectumInhibition Rate>80% at 50 µg/mL[20]
Compound 1-f F. sp. vasinfectumInhibition Rate>80% at 50 µg/mL[20]
Experimental Protocol: Mycelium Growth Rate Method

This method is used to evaluate the in vitro antifungal activity of compounds against mycelial fungi.[20]

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to 50-60°C.

  • Compound Incorporation: Add the synthesized triazole derivative (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: Once the agar solidifies, place a 5 mm diameter mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus, at the center of each plate.

  • Incubation: Incubate the plates at 25-28°C for a specified period (e.g., 3-5 days) or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculation: Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Anticancer Activity

The 1,2,4-triazole nucleus is a key pharmacophore in the design of novel anticancer agents.[4] Derivatives have shown efficacy against various cancer cell lines by targeting different pathways involved in cancer pathogenesis.[4]

Mechanism of Action

Novel triazole derivatives exert their anticancer effects through multiple mechanisms:

  • Enzyme Inhibition: Certain triazoles act as potent inhibitors of enzymes crucial for cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor), BRAF kinase, and tubulin.[21]

  • Aromatase Inhibition: Derivatives based on the structures of Letrozole and Anastrozole are designed to inhibit the aromatase enzyme, which is key in estrogen biosynthesis and relevant for hormone-dependent cancers like breast cancer.[22][23]

  • Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, for instance at the S-phase or G2/M phase, thereby preventing cancer cells from dividing and proliferating.[5][23]

  • Apoptosis Induction: Active compounds can trigger programmed cell death (apoptosis) in cancer cells, often evaluated by observing changes in mitochondrial membrane potential.[24]

G Triazoles Novel Triazole Derivatives Kinase Kinase Inhibition (e.g., EGFR, BRAF) Triazoles->Kinase Tubulin Tubulin Polymerization Inhibition Triazoles->Tubulin Aromatase Aromatase Inhibition Triazoles->Aromatase CellCycle Cell Cycle Arrest Kinase->CellCycle Tubulin->CellCycle Aromatase->CellCycle Proliferation Signal for Proliferation Proliferation->Kinase Microtubules Microtubule Formation Microtubules->Tubulin Estrogen Estrogen Synthesis Estrogen->Aromatase Apoptosis Apoptosis CellCycle->Apoptosis CancerGrowth Cancer Cell Growth Inhibition Apoptosis->CancerGrowth

Caption: Multiple anticancer mechanisms of novel triazole derivatives.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of novel triazole derivatives against various human cancer cell lines.

Compound ID/ClassCancer Cell LineActivity MetricValue (µM)Reference
Compound 8c (Multiple lines)IC50 (EGFR Inhibition)3.6[21]
Compounds 24, 25 SKOV3, MCF-7IC5013.67 - 18.62[1]
Compound 6 MCF-7, HepG2IC50< 10 (causes >30% inhibition)
Compound 7 MCF-7, HepG2IC50< 10 (causes >30% inhibition)[25]
Compound 8 HT-1080IC5015.13[24]
Compound 8 A-549IC5021.25[24]
Compound 8 MCF-7IC5018.06[24]
Compound 5g PANC-1IC505.9[4]
Compound 5e PANC-1IC507.3[4][5]
Compound 5f PANC-1IC506.4[4][5]
Compounds 7d, 7e, 10a, 10d HelaIC50< 12[23]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[21][26]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22][26]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives (dissolved in DMSO) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[26] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the purple formazan crystals.[26]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antiviral and Antibacterial Activity

Triazole derivatives have also been explored for their potential as antiviral and antibacterial agents, with some compounds showing promising activity against a range of pathogens.[1][27]

Mechanisms of Action
  • Antiviral: Many antiviral triazoles, such as Ribavirin and its analogs, function as nucleoside mimics.[28] They can interfere with viral nucleic acid synthesis by inhibiting viral polymerases or acting as chain terminators once incorporated into the growing RNA or DNA strand.[28]

  • Antibacterial: The specific mechanisms for antibacterial action are diverse. Some derivatives may inhibit essential bacterial enzymes or disrupt cell wall synthesis. Studies have shown that combining the triazole moiety with other known antibacterial agents, like norfloxacin, can enhance efficacy against both Gram-positive and Gram-negative bacteria.[6]

Quantitative Data: Antiviral and Antibacterial Activity

The following table summarizes the MIC values for novel triazole derivatives against various bacterial strains.

Compound ID/ClassMicrobial StrainActivity MetricValue (µg/mL)Reference
Compound 7 P. aeruginosaMICMore active than Penicillin G[1]
Compound 7 B. cereusMICComparable to Penicillin G[1]
Compounds 36, 37 All tested bacterial speciesMIC200[1]
Compound 18 B. cereusMIC0.0156[29]
Compound 18 E. coliMIC0.03125[29]
Compound 18 P. aeruginosaMIC0.0625[29]
Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

G step_node step_node action_node action_node result_node result_node A Prepare Serial Dilutions of Triazole Compound in 96-Well Plate B Add Standardized Bacterial Inoculum to Each Well A->B C Include Positive (No Drug) & Negative (No Bacteria) Controls B->C D Incubate Plate at 37°C for 18-24 Hours C->D E Observe Wells for Visible Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

References

A Technical Guide to Tautomerism in Substituted 3-Amino-1H-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in substituted 3-amino-1H-1,2,4-triazoles. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical factor for these molecules as it profoundly influences their physicochemical properties, reactivity, and interaction with biological targets.[3][4] Understanding and controlling the tautomeric preference of 3-amino-1,2,4-triazole derivatives is therefore essential for rational drug design and development.

Annular Prototropic Tautomerism

Substituted 3-amino-1,2,4-triazoles can exist in several tautomeric forms due to the migration of a proton (prototropy) among the nitrogen atoms of the heterocyclic ring. The three primary annular tautomers are the 1H, 2H, and 4H forms. While amino-imino tautomerism is also possible, the amino form is generally more stable. The equilibrium between these annular tautomers is the most significant.

Tautomeric_Equilibrium cluster_1H cluster_2H cluster_4H T1 T1 T2 T2 T1->T2 K₁ T3 T3 T2->T3 K₂

Caption: Annular tautomeric equilibrium in 3-amino-1,2,4-triazole.

The position of the substituent (R) and the nature of the surrounding environment (solvent, solid state) dictate which tautomer is predominant. Theoretical studies on the parent 3-amino-1,2,4-triazole have shown that the 1H and 2H tautomers are nearly isoenergetic in the gas phase, while the 4H tautomer is significantly less stable.[5]

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified through both computational and experimental methods. Theoretical calculations provide insights into intrinsic stabilities, while spectroscopic techniques determine equilibrium constants in solution.

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers

Tautomer Method Phase Relative Energy (kcal/mol) Reference
1H 6-31G(CCSD)//6-31G (HF) Gas 0.0 [5]
2H 6-31G(CCSD)//6-31G (HF) Gas ~0.0 [5]
4H 6-31G(CCSD)//6-31G (HF) Gas +7.0 [5]
1H-ANTA* MP2/DFT Gas 0.0 [6]
2H-ANTA* MP2/DFT Gas +0.7 to +2.7 [6]
2H-ANTA* DFT (Onsager) Polar Solvent 0.0 [6]
1H-ANTA* DFT (Onsager) Polar Solvent +1.6 to +2.5 [6]

*Note: ANTA refers to 3-amino-5-nitro-1,2,4-triazole. The presence of the nitro group alters the relative stabilities. The 2H-ANTA tautomer is favored in polar solvents.[6]

Table 2: Experimental Tautomeric Equilibrium Data for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides in DMSO-d₆

Compound Substituent (at propanamide N) Predominant Tautomer Equilibrium Constant (KT) [5-amino/3-amino] ΔG300 (kJ/mol) Reference
4-Methoxyphenyl 5-amino-1H 1.8 -1.4 [1]
4-Chlorophenyl 5-amino-1H 2.5 -2.3 [1]
4-Nitrophenyl 5-amino-1H 3.5 -3.1 [1]

| Phenyl | 5-amino-1H | 2.0 | -1.7 |[1] |

As shown in Table 2, for a series of N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H tautomer is predominant in solution.[1] The equilibrium shifts further toward the 5-amino-1H form as the electron-withdrawing character of the substituent on the phenyl ring increases.[1]

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic, crystallographic, and computational methods is required for the unambiguous characterization of tautomeric forms.

Experimental_Workflow cluster_synthesis cluster_analysis cluster_conclusion synthesis Synthesis of Substituted 3-Amino-1,2,4-triazole solution Solution-State Analysis (NMR Spectroscopy) synthesis->solution solid Solid-State Analysis (X-ray Crystallography, IR) synthesis->solid computational Theoretical Analysis (DFT, Ab Initio) synthesis->computational assignment Tautomer Assignment & Equilibrium Quantification solution->assignment solid->assignment computational->assignment

Caption: General workflow for the investigation of tautomerism.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[7] The chemical shifts of 1H, 13C, and 15N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

  • Protocol for 1H and 13C NMR Analysis:

    • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

    • Acquisition: Acquire standard 1D 1H and 13C{1H} spectra. For complex spectra, 2D experiments like HSQC and HMBC are necessary for unambiguous signal assignment.

    • Analysis:

      • Slow Exchange: If the tautomeric interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating the corresponding signals in the 1H spectrum.[1]

      • Fast Exchange: If the interconversion is fast, averaged signals are observed. The broadness of the triazole ring carbon signals in 13C NMR can be indicative of a rapid tautomeric equilibrium.[1] Variable temperature (VT) NMR can be employed to slow the exchange and resolve individual tautomer signals.

3.2 Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive proof of the tautomeric form present in the solid state.

  • Protocol for X-ray Crystallography:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the non-hydrogen atoms. Refine the structural model against the experimental data.

    • Analysis: The key step is locating the hydrogen atoms, particularly the one on the triazole ring, from the difference Fourier map. Its unambiguous location on N1, N2, or N4 determines the tautomeric form in the crystal.[1][8]

3.3 Computational Modeling

Quantum chemical calculations are used to predict the relative stabilities of tautomers, supporting experimental findings.

  • Protocol for Theoretical Calculation:

    • Structure Building: Build the 3D structures of all possible tautomers (1H, 2H, 4H).

    • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[3] This provides the minimum energy structures and their zero-point vibrational energies.

    • Solvation Effects: To model solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM) or the SMD model.[5][6]

    • Energy Comparison: Compare the final electronic energies (with thermal and solvent corrections) of the optimized tautomers to determine their relative stabilities.

Implications for Drug Design

The specific tautomer present can drastically alter a molecule's biological activity. Different tautomers exhibit distinct hydrogen bond donor/acceptor patterns, dipole moments, and overall shapes, leading to different binding affinities for a biological target like an enzyme or receptor.

Tautomer_Binding cluster_receptor Receptor Binding Site receptor H-bond Acceptor receptor2 H-bond Donor tautomer_A Bioactive Tautomer (e.g., 1H) (H-bond Donor) tautomer_A->receptor Strong Interaction (Binding) tautomer_B Inactive Tautomer (e.g., 2H) (No H-bond Donor) tautomer_B->receptor No Interaction (No Binding)

Caption: A tautomer's bioactivity depends on its binding interactions.

A drug development professional must consider that:

  • The solid-state form in a formulated drug might be a single, stable tautomer.

  • Upon dissolution in the body, this tautomer can equilibrate to a mixture.

  • Only one of the tautomers in the mixture may be the biologically active form.

Therefore, designing molecules that preferentially adopt the bioactive tautomeric form under physiological conditions is a key strategy for enhancing potency and efficacy.

References

Methodological & Application

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of 5-substituted 3-amino-1,2,4-triazoles utilizing microwave-assisted organic synthesis (MAOS). This class of heterocyclic compounds is a valuable scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency, making it a key technology for accelerating drug discovery and development.

Introduction

The 1,2,4-triazole ring is a privileged pharmacophore found in numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The 3-amino-5-substituted-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of compound libraries for high-throughput screening. Traditional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis addresses these limitations by providing rapid, uniform heating of the reaction mixture, leading to cleaner reactions and higher purity of the final products.[1][2][3] This green chemistry approach is highly amenable to parallel synthesis and the rapid generation of novel chemical entities.[4]

Synthesis Methodologies

Two primary microwave-assisted methodologies for the synthesis of 5-substituted 3-amino-1,2,4-triazoles are presented below.

Method 1: Direct Condensation of Carboxylic Acids with Aminoguanidine

A straightforward and green approach involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate or hydrochloride under acidic conditions.[5][6] This one-pot method is particularly suitable for the synthesis of derivatives with aliphatic or simple aromatic substituents at the 5-position.[5] The reaction proceeds via the formation of an N-acyl aminoguanidine intermediate, which then undergoes microwave-induced cyclization and dehydration to form the triazole ring.[5]

Method 2: Multi-step Synthesis via an S-Methylisothiourea Intermediate

For more complex or sensitive substrates, a multi-step approach can be employed. This method involves the initial reaction of a protected S-methylisothiouronium salt with a carboxylic acid to form an acyl intermediate.[7] This intermediate is then reacted with a hydrazine derivative under microwave irradiation to yield the N1-substituted 3-amino-1,2,4-triazole.[7][8] This approach allows for greater diversity at the N1 position of the triazole ring.

Experimental Protocols

Protocol 1: Direct Condensation of a Carboxylic Acid with Aminoguanidine Bicarbonate

This protocol is a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from a carboxylic acid and aminoguanidine bicarbonate.[5]

Materials:

  • Carboxylic acid (1.2 mmol)

  • Aminoguanidine bicarbonate (1.0 mmol, 1.36 g)

  • Concentrated Hydrochloric Acid (37%, 1.5 mmol, 1.25 mL)

  • Microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator)

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • In a suitable flask, prepare aminoguanidine hydrochloride by mixing aminoguanidine bicarbonate (1.0 mmol) with a 37% solution of HCl (1.5 mmol). Stir the mixture for 1 hour.

  • Evaporate the water to obtain a dry solid of aminoguanidine hydrochloride.

  • Place the dry aminoguanidine hydrochloride (1.0 mmol) and the desired carboxylic acid (1.2 mmol) into a 10 mL microwave process vial.

  • If the carboxylic acid is a solid, a minimal amount of a high-boiling solvent such as isopropanol may be added.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 3 hours.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N1-Substituted 5-Substituted 3-Amino-1,2,4-triazoles

This protocol describes a multi-step synthesis suitable for generating N1-substituted analogs.[7]

Materials:

  • Acyl intermediate (e.g., benzyl [(1Z)-{[(2,4-dichlorophenyl)acetyl]amino}(methylthio)methylene]carbamate) (0.3 mmol)

  • Substituted hydrazine hydrochloride (1.8 mmol)

  • Triethylamine (1.8 mmol, 0.25 mL)

  • Microwave reactor

  • 3 mL microwave tube

Procedure:

  • To a 3 mL microwave tube, add the acyl intermediate (0.3 mmol).

  • Sequentially add the substituted hydrazine hydrochloride (1.8 mmol) and triethylamine (1.8 mmol).

  • Seal the tube and heat the resulting mixture in a microwave oven at 160 °C for 30 minutes.[7]

  • After cooling, the desired product can be purified by reverse-phase HPLC.[7]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles using microwave irradiation.

Table 1: Direct Condensation of Carboxylic Acids with Aminoguanidine[6]
5-SubstituentCarboxylic AcidTemperature (°C)Time (h)Yield (%)
EthylPropionic acid180386
iso-Butyl3-Methylbutanoic acid180376
tert-ButylPivalic acid180372
cyclo-ButylCyclobutanecarboxylic acid180370
PentylHexanoic acid180385
Table 2: N1-Substituted 5-Substituted 3-Amino-1,2,4-triazoles via Multi-step Synthesis[8]
5-SubstituentN1-SubstituentTemperature (°C)Time (min)Yield (%)
2,4-Dichlorobenzyl4-Fluorobenzyl1603070
2,4-DichlorobenzylBenzyl1603052
2,4-Dichlorobenzyl4-Methoxybenzyl1603055
2,4-Dichlorobenzyl2-Phenylethyl1603034
2,4-Dichlorobenzyl3-Phenylpropyl1603041

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

G cluster_0 Protocol 1: Direct Condensation A Mix Carboxylic Acid, Aminoguanidine Bicarbonate & HCl B Evaporate Water to get Aminoguanidine HCl A->B C Microwave Irradiation (180°C, 3h) B->C D Purification C->D E 5-Substituted 3-Amino-1,2,4-triazole D->E

Caption: Workflow for the direct condensation synthesis.

G cluster_1 Protocol 2: Multi-step Synthesis F Prepare Acyl Intermediate G Add Hydrazine Derivative & Triethylamine F->G H Microwave Irradiation (160°C, 30 min) G->H I Purification (RP-HPLC) H->I J N1,5-Disubstituted 3-Amino-1,2,4-triazole I->J

Caption: Workflow for the multi-step synthesis.

Potential Role in Signaling Pathways

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 3-amino-1,2,4-triazole scaffold can be elaborated to present pharmacophoric features that enable it to act as a hinge-binder, a common motif in kinase inhibition. The diagram below illustrates a hypothetical signaling pathway where a synthesized triazole derivative could act as a kinase inhibitor, blocking downstream signaling.

G cluster_2 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 5-Substituted 3-Amino-1,2,4-triazole Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the rapid generation of 5-substituted 3-amino-1,2,4-triazoles. The protocols and data presented herein provide a solid foundation for researchers to apply this technology in their drug discovery and development efforts. The significant reduction in reaction times and the potential for high yields make MAOS an invaluable tool for the timely synthesis of novel compound libraries for biological evaluation.

References

Application of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic motif is a key building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,2,4-triazole ring system, with its amino and acetic acid substituents, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides an overview of the applications of this scaffold, focusing on its use in the development of enzyme inhibitors and antimicrobial agents. Detailed protocols for the synthesis of representative compounds and their biological evaluation are also presented.

Anticancer Applications: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Derivatives of the 3-amino-1,2,4-triazole core, particularly 3,5-diamino-1,2,4-triazoles, have emerged as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[4][5] By inhibiting LSD1, these triazole-based compounds can increase the levels of H3K4me2, a mark associated with active gene transcription, and suppress the growth of cancer cells.[1][3]

Quantitative Data: LSD1 Inhibition by 3,5-Diamino-1,2,4-triazole Analogs
CompoundTargetIC50 (µM)Ki (µM)Cell LineActivityReference
Compound 6 LSD11.192.2-Potent Inhibition[2]
Compound 7 LSD12.22--Moderate Inhibition[2]
Tranylcypromine (TCP) MAO A4.2--Off-target activity[2]
Tranylcypromine (TCP) MAO B5.8--Off-target activity[2]

Note: Compounds 6 and 7 are N-substituted 3,5-diamino-1,2,4-triazoles.

Signaling Pathway: LSD1 Inhibition

LSD1_Pathway Mechanism of LSD1 Inhibition by 3-Amino-1,2,4-triazole Derivatives cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me0 H3K4me0 (Inactive Chromatin) LSD1->H3K4me0 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 demethylation Gene_Expression Tumor Suppressor Gene Expression H3K4me0->Gene_Expression repression Triazole_Inhibitor (3-Amino-1H-1,2,4-triazol-5-yl) acetic acid Derivative Triazole_Inhibitor->LSD1 inhibition

Caption: LSD1 inhibition by triazole derivatives.

Experimental Protocol: LSD1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits for high-throughput screening of LSD1 inhibitors.[4][6]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., biotinylated H3K4me2 peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence capabilities (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Preparation: Dilute recombinant LSD1 to the desired concentration in cold Assay Buffer.

  • Enzyme Addition: Add the diluted LSD1 solution to each well of the compound plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix containing the H3K4me2 peptide, HRP, and ADHP in Assay Buffer.

  • Initiate Reaction: Add the substrate mix to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine IC₅₀ values for active compounds.

Antifungal Applications

Derivatives of 1,2,4-triazole containing amino acid fragments have shown promising antifungal activity against various phytopathogenic fungi.[1][7] These compounds are designed based on the structure of existing triazole fungicides like mefentrifluconazole.[7] The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[7]

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
CompoundFungal StrainEC50 (µg/mL)Reference
8d Physalospora piricola10.808[1][7]
8k Physalospora piricola10.126[1][7]

Note: Compounds 8d and 8k are 1,2,4-triazole derivatives containing amino acid fragments.

Experimental Protocol: In Vitro Antifungal Activity Assay

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Physalospora piricola)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium and sterilize by autoclaving.

  • Compound Incorporation: While the PDA is still molten, add the test compounds at various concentrations.

  • Plating: Pour the PDA-compound mixture into sterile petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug of the test fungus in the center of each plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

  • Measurement: Measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of growth inhibition compared to a control plate (without compound) and determine the EC₅₀ value.

Synthesis Protocols

General Workflow for Synthesis and Evaluation

Synthesis_Workflow General Workflow for Synthesis and Evaluation Reagents Starting Materials (e.g., Aminoguanidine, Carboxylic Acid) Synthesis Chemical Synthesis (e.g., Microwave-assisted) Reagents->Synthesis Purification Purification & Characterization (e.g., Crystallization, NMR, MS) Synthesis->Purification Compound 3-Amino-1,2,4-triazole Derivative Purification->Compound Bioassay Biological Evaluation (e.g., Enzyme Inhibition, Cell-based Assays) Compound->Bioassay Data_Analysis Data Analysis (IC50/EC50 Determination) Bioassay->Data_Analysis

Caption: Synthesis and evaluation workflow.

Protocol: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles[8]

Materials:

  • Aminoguanidine bicarbonate

  • Carboxylic acid

  • Hydrochloric acid (37%)

  • Microwave reactor

  • Ethanol

Procedure:

  • A mixture of aminoguanidine bicarbonate and hydrochloric acid is stirred.

  • Water is evaporated to obtain aminoguanidine hydrochloride.

  • The aminoguanidine hydrochloride is mixed with the desired carboxylic acid in a microwave process vial.

  • The mixture is irradiated in a microwave reactor (e.g., at 180°C for 3 hours).

  • After cooling, the product is purified, typically by recrystallization from a suitable solvent like ethanol.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel bioactive molecules. Its derivatives have shown significant potential as anticancer agents through the inhibition of LSD1 and as antifungal agents. The protocols and data presented here provide a foundation for researchers to further explore the medicinal chemistry of this promising heterocyclic system.

References

(3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid Derivatives as Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid derivatives as potential antifungal agents. The information is compiled for researchers in mycology, medicinal chemistry, and drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore present in several clinically successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.

Derivatives of this compound represent a promising class of compounds for the development of new antifungal therapies. The incorporation of an acetic acid moiety provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis, in vitro evaluation, and potential mechanisms of action for this class of compounds.

Data Presentation

The following table summarizes the antifungal activity of representative 3-amino-1,2,4-triazole derivatives against common fungal pathogens. The data is compiled from various studies and is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group (General Structure)Candida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference Compound (Fluconazole) MIC µg/mL
4e 4-chlorobenzylideneamino24320.25-16
4c 4-hydroxybenzylideneamino>100>1000.25-16
7 4-(4-chlorophenyl)-5-mercapto-250.25-16

Note: The presented data is a compilation from different studies on various 3-amino-1,2,4-triazole derivatives and may not represent a direct SAR for the this compound core. The specific derivatives are referenced in the source material.

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-3-amino-1,2,4-triazoles

This protocol describes a general method for the synthesis of the 3-amino-1,2,4-triazole core, which can be further modified to introduce the acetic acid moiety. This method utilizes the condensation of aminoguanidine bicarbonate with a carboxylic acid.

Materials:

  • Aminoguanidine bicarbonate

  • Appropriate carboxylic acid (e.g., propionic acid for a 5-ethyl substituent)

  • Hydrochloric acid (37%)

  • Ethanol

  • Microwave synthesizer

Procedure:

  • A mixture of aminoguanidine bicarbonate (0.1 mol) and 37% hydrochloric acid (0.15 mol) is stirred for 2 hours.

  • Water is evaporated to yield aminoguanidine hydrochloride.

  • The resulting solid is mixed with the corresponding carboxylic acid (0.12 mol) in a microwave process vial.

  • The mixture is irradiated in a microwave synthesizer at 180°C for 3 hours.

  • After cooling, the reaction mixture is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 5-substituted-3-amino-1,2,4-triazole.

Protocol 2: Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

This protocol outlines a microwave-assisted synthesis of propanamide derivatives, which are structurally related to the target acetic acid derivatives.

Materials:

  • N-guanidinosuccinimide

  • Appropriate amine (primary or secondary)

  • Acetonitrile

  • Microwave synthesizer

Procedure:

  • N-guanidinosuccinimide (1 mmol) and the desired amine (2 mmol) are combined in acetonitrile (1 mL) in a microwave vial.

  • The reaction mixture is irradiated in a microwave synthesizer at 170°C for 25 minutes.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeast, 0.4-5 x 10⁴ CFU/mL for molds).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus in medium) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring absorbance at a specific wavelength.

Visualizations

Signaling Pathway: Mechanism of Action of Triazole Antifungals

Antifungal_Mechanism Triazole Triazole Antifungal Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of Toxic Methylated Sterols CYP51->Toxic_Sterols Blockage leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol_Pathway Ergosterol Biosynthesis Pathway Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Disruption Membrane Disruption & Increased Permeability Toxic_Sterols->Disruption Growth_Inhibition Inhibition of Fungal Growth and Proliferation Disruption->Growth_Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Experimental Workflow: Synthesis and Antifungal Screening

Experimental_Workflow Start Starting Materials: Aminoguanidine & Carboxylic Acid Synthesis Chemical Synthesis (e.g., Microwave-assisted) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Compound Pure (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid Derivative Purification->Compound Screening In Vitro Antifungal Susceptibility Testing Compound->Screening MIC Determination of MIC Values Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead Logical_Relationship Core Core Scaffold: This compound Modification Chemical Modification at Acetic Acid Moiety Core->Modification Library Library of Novel Derivatives Modification->Library Potency Improved Antifungal Potency Library->Potency Selectivity Enhanced Selectivity (Fungal vs. Human CYP) Library->Selectivity PK Optimized Pharmacokinetic Properties (ADME) Library->PK Goal Goal: Novel Antifungal Drug Candidate Potency->Goal Selectivity->Goal PK->Goal

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-amino-1,2,4-triazole derivatives, with a focus on Schiff bases, and detail the experimental protocols for evaluating their anticancer activities. The 1,2,4-triazole nucleus is a key pharmacophore in a variety of medicinally important compounds, and its derivatives have shown promising results as anticancer agents.[1][2][3]

I. Synthesis of 3-Amino-1,2,4-triazole Schiff Base Derivatives

A common and effective method for preparing 3-amino-1,2,4-triazole derivatives with potential anticancer activity is through the synthesis of Schiff bases. This typically involves the condensation reaction between 3-amino-1,2,4-triazole and a substituted aldehyde.[3][4][5]

General Synthetic Protocol

This protocol outlines the synthesis of a 3-amino-1,2,4-triazole Schiff base derivative.

Materials:

  • 3-amino-1,2,4-triazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1 equivalent) in ethanol. To this, add the substituted aromatic aldehyde (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 2-8 hours.

  • Precipitation and Filtration: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized compound by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Amino-1,2,4-triazole Schiff Base Reactants 3-Amino-1,2,4-triazole + Substituted Aldehyde Reflux Reflux (2-8h) Reactants->Reflux Solvent Ethanol + Glacial Acetic Acid (catalyst) Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Product Purified Schiff Base Derivative Drying->Product

Caption: General workflow for the synthesis of 3-amino-1,2,4-triazole Schiff base derivatives.

II. In Vitro Anticancer Activity Evaluation

The synthesized 3-amino-1,2,4-triazole derivatives are typically evaluated for their anticancer activity against a panel of human cancer cell lines.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3-amino-1,2,4-triazole derivatives and a positive control (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Protocol:

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat them with the synthesized compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

C. Cell Cycle Analysis

This analysis determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

Protocol:

  • Cell Treatment: Treat cancer cells with the synthesized compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is then determined.

Anticancer_Evaluation_Workflow cluster_workflow Anticancer Activity Evaluation Workflow Start Synthesized 3-Amino-1,2,4-triazole Derivatives MTT_Assay MTT Assay (Cell Viability & IC50) Start->MTT_Assay Cell_Culture Human Cancer Cell Lines Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer properties of synthesized compounds.

III. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 3-amino-1,2,4-triazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Series 1: Pyridyl Derivatives
2.6A549 (Lung)1.5
2.6HeLa (Cervical)2.3
2.6MCF-7 (Breast)3.1
Series 2: Phenylamino Derivatives
4.6A549 (Lung)0.9
4.6HeLa (Cervical)1.2
4.6MCF-7 (Breast)1.8
Schiff Base Derivatives
Compound XA549 (Lung)Varies
Compound YBel7402 (Hepatoma)Varies
Thiazolidinone Hybrids
Compound 6fHT-1080 (Fibrosarcoma)15.85
Compound 6gA-549 (Lung)29.25
Compound 17gMCF-7 (Breast)18.03

Note: This table is a compilation of data from multiple sources and is intended to be representative. "Varies" indicates that a range of activities were observed for different derivatives within the study.

IV. Signaling Pathway Insights

Several studies suggest that 3-amino-1,2,4-triazole derivatives may exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_pathway Simplified EGFR/VEGFR Signaling Pathway ligand_egf EGF EGFR EGFR ligand_egf->EGFR ligand_vegf VEGF VEGFR VEGFR ligand_vegf->VEGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_Akt VEGFR->RAS_MAPK Inhibitor 3-Amino-1,2,4-triazole Derivatives Inhibitor->EGFR Inhibitor->VEGFR Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation

Caption: Potential mechanism of action via EGFR/VEGFR signaling pathway inhibition.

References

Application Notes and Protocols for Enzyme Inhibition Studies with 3-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities, including antifungal, anticancer, and enzyme inhibitory properties.[1][2] Their ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions makes them promising candidates for the development of potent and selective enzyme inhibitors.[3][4]

These application notes provide a comprehensive guide for researchers interested in evaluating 3-amino-1,2,4-triazole derivatives as potential enzyme inhibitors. We offer detailed protocols for common enzyme inhibition assays, a summary of reported inhibitory activities, and visual representations of experimental workflows and relevant biological pathways.

Data Presentation: Inhibitory Activities of 3-Amino-1,2,4-Triazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of various 3-amino-1,2,4-triazole derivatives against several key enzyme targets. This data is compiled from multiple studies and is intended to provide a comparative overview of the potential of this class of compounds.

Compound ClassTarget EnzymeSpecific Derivative ExampleIC50 (µM)Reference
Triazole-bearing bis-hydrazonesα-AmylaseCompound 17 (3,4-diCl substitutions)0.70 ± 0.05[5]
Triazole-bearing bis-hydrazonesα-GlucosidaseCompound 17 (3,4-diCl substitutions)1.10 ± 0.05[5]
Azinane triazole-based derivativesα-GlucosidaseCompound 12d (3-methyl phenyl moiety)36.74 ± 1.24[6]
Azinane triazole-based derivativesAcetylcholinesterase (AChE)Compound 12d (3-methyl phenyl moiety)0.73 ± 0.54[6]
Azinane triazole-based derivativesButyrylcholinesterase (BChE)Compound 12m 0.038 ± 0.50[6]
Azinane triazole-based derivativesUreaseCompound 12d (3-methyl phenyl moiety)19.35 ± 1.28[6]
[7][8][9]triazolo[3,4-b][7][9][10]thiadiazole derivativesUreaseUnsubstituted compound 6a 0.87 ± 0.09[4]
Benzenesulfonamide-triazole conjugatesCarbonic Anhydrase IX (hCA IX)Triazolo-pyridine benzenesulfonamides 14, 16, 17 Low micromolar range[11]
1,2,4-Triazole-thiolsCarbonic Anhydrase IX (CA IX)Mercapto-1,2,4-triazole derivativesLow micromolar range[12]
1,2,4-Triazole derivativesCathepsin BVarious derivativesSignificant inhibition at 10⁻⁷ M[13]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for assessing the α-glucosidase inhibitory activity of synthetic compounds.[10][14]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • 3-Amino-1,2,4-triazole test compounds

  • Acarbose (as a positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 3-amino-1,2,4-triazole test compounds and acarbose in DMSO.

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer to achieve a range of final concentrations for testing.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well microplate, add the α-glucosidase solution to each well.

    • Add the different concentrations of the test compounds or acarbose to the respective wells.

    • Include a control well containing the enzyme and buffer with DMSO but no inhibitor.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Start the reaction by adding the pNPG substrate to all wells.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effects of compounds on carbonic anhydrase activity.

Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • 3-Amino-1,2,4-triazole test compounds

  • Acetazolamide (as a positive control)

  • Tris-HCl buffer (e.g., pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

    • Prepare serial dilutions in the appropriate buffer.

    • Prepare the hCA enzyme solution in the buffer.

    • Prepare the NPA substrate solution in an organic solvent like acetonitrile.

  • Assay Procedure:

    • Add the buffer and the enzyme solution to the wells of a 96-well plate.

    • Add the test compound solutions at various concentrations to the wells.

    • Include a control without any inhibitor.

    • Initiate the reaction by adding the NPA substrate.

  • Measurement:

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time, which corresponds to the hydrolysis of NPA to 4-nitrophenol.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) serial_dilutions Perform Serial Dilutions of Inhibitor prep_solutions->serial_dilutions pre_incubation Pre-incubate Enzyme with Inhibitor serial_dilutions->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an enzyme inhibition assay.

carbonic_anhydrase_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell H_ion_out H+ HCO3_out HCO3- CO2_out CO2 H2O_out H2O CAIX Carbonic Anhydrase IX (CAIX) CAIX->H_ion_out Extrusion CAIX->HCO3_out Extrusion H_ion_in H+ CAIX->H_ion_in HCO3_in HCO3- CAIX->HCO3_in Acidification Intracellular Acidification H_ion_in->Acidification CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX Hypoxia Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a HIF1a->CAIX Upregulates Tumor_Progression Tumor Progression & Metastasis Acidification->Tumor_Progression Inhibitor 3-Amino-1,2,4-triazole Derivative Inhibitor->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX in tumor hypoxia.

References

Application Notes and Protocols for the Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a class of compounds with significant potential in medicinal chemistry. The described methods are based on microwave-assisted organic synthesis, offering efficient and rapid access to a diverse library of these molecules. Two complementary pathways are presented to accommodate amines of varying nucleophilicity.

Introduction

N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are heterocyclic compounds that have garnered interest in drug discovery due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold, including antiviral, antibacterial, antifungal, and anticancer properties.[1] The protocols outlined below describe two distinct, yet complementary, microwave-assisted synthetic routes starting from common reagents: succinic anhydride, aminoguanidine hydrochloride, and a variety of amines.[1] The choice of synthetic pathway is primarily dictated by the nucleophilicity of the amine substrate.

Synthetic Pathways

Two primary pathways have been established for the synthesis of the target compounds:

  • Pathway A: This route is ideal for more nucleophilic amines, such as primary and secondary aliphatic amines. It proceeds through an N-guanidinosuccinimide intermediate which then undergoes nucleophilic ring-opening and subsequent cyclization upon reaction with the amine.[1][2]

  • Pathway B: This pathway is tailored for less nucleophilic amines, particularly aromatic amines.[1][2] It involves the initial formation of an N-arylsuccinimide, which then reacts with aminoguanidine hydrochloride to yield the final product.[1]

The logical workflow for selecting the appropriate synthetic pathway is illustrated below.

pathway_selection start Select Amine Substrate amine_type Determine Amine Nucleophilicity start->amine_type pathway_a Pathway A: Reaction with N-guanidinosuccinimide amine_type->pathway_a Aliphatic (High Nucleophilicity) pathway_b Pathway B: Start with N-arylsuccinimide amine_type->pathway_b Aromatic (Low Nucleophilicity) product N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide pathway_a->product pathway_b->product

Caption: Logical workflow for selecting the appropriate synthetic pathway.

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via the two pathways.

Pathway A: For Aliphatic Amines via N-guanidinosuccinimide

This pathway involves the reaction of pre-synthesized N-guanidinosuccinimide with an aliphatic amine under microwave irradiation.[1]

pathway_a_workflow reagents N-guanidinosuccinimide + Aliphatic Amine microwave Microwave Irradiation (e.g., 170 °C, 25 min in MeCN) reagents->microwave workup Work-up (e.g., Filtration) microwave->workup product Target Propanamide workup->product

Caption: Experimental workflow for Pathway A.

Materials:

  • N-guanidinosuccinimide (2)

  • Appropriate aliphatic amine (primary or secondary)

  • Acetonitrile (MeCN)

  • Microwave synthesizer (e.g., Discover SP CEM)

Procedure:

  • In a microwave process vial, combine N-guanidinosuccinimide (1.0 mmol) and the aliphatic amine (2.0 mmol).[1]

  • Add acetonitrile (1 mL for a 1 mmol scale, 10 mL for a 10 mmol scale).[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 170 °C for 25 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product is then collected by filtration.[1] If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol or acetonitrile).[1]

Pathway B: For Aromatic Amines via N-arylsuccinimides

This pathway is employed for less nucleophilic aromatic amines and begins with the formation of an N-arylsuccinimide, followed by reaction with aminoguanidine hydrochloride.[1]

pathway_b_workflow step1_reagents N-arylsuccinimide + Aminoguanidine HCl in EtOH step1_mw Microwave Irradiation (e.g., 170 °C, 50 min) step1_reagents->step1_mw step2_reagents Addition of KOH in EtOH step1_mw->step2_reagents step2_mw Microwave Irradiation (e.g., 180 °C, 15 min) step2_reagents->step2_mw workup Work-up (e.g., Filtration, Recrystallization) step2_mw->workup product Target Propanamide workup->product

Caption: Experimental workflow for Pathway B.

Materials:

  • N-arylsuccinimide (4)

  • Aminoguanidine hydrochloride

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Microwave synthesizer (e.g., Discover SP CEM)

Procedure:

  • In a microwave process vial, combine the N-arylsuccinimide (1.0 mmol) and aminoguanidine hydrochloride in ethanol.

  • Seal the vial and irradiate the mixture at 170 °C for 50 minutes in the microwave synthesizer.[1]

  • Cool the reaction mixture to room temperature.

  • Add a solution of potassium hydroxide in ethanol to the reaction mixture.

  • Reseal the vial and continue heating under microwave irradiation at 180 °C for an additional 15 minutes.[1]

  • After cooling, the pure product is isolated by filtration.[1]

  • If required, further purification can be achieved by recrystallization from a suitable solvent such as water or methanol.[1]

Quantitative Data Summary

The yields of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesized via Pathway A and Pathway B are summarized in the tables below.

Table 1: Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via Pathway A [1]

CompoundAmineYield (%)
5a Morpholine85
5b Piperidine82
5c Pyrrolidine79
5d Diethylamine75
5e n-Butylamine88
5f Benzylamine86
5g Cyclohexylamine83
5h Isopropylamine78
5i Allylamine81

Table 2: Synthesis of N-aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via Pathway B [1]

CompoundN-arylsuccinimideYield (%)
5j N-phenylsuccinimide92
5k N-(4-methylphenyl)succinimide90
5l N-(4-methoxyphenyl)succinimide88
5m N-(4-chlorophenyl)succinimide95
5n N-(4-fluorophenyl)succinimide93
5o N-(4-bromophenyl)succinimide96
5p N-(3-chlorophenyl)succinimide91
5q N-(2-methylphenyl)succinimide85
5r N-(2,4-dichlorophenyl)succinimide89
5s N-(naphthalen-1-yl)succinimide82
5t N-(4-(trifluoromethyl)phenyl)succinimide94

Conclusion

The protocols detailed in these application notes provide robust and efficient microwave-assisted methods for the synthesis of a wide array of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. The selection of the appropriate synthetic pathway based on amine nucleophilicity allows for high yields and purity of the desired products. These methods are highly applicable for the generation of compound libraries for screening in drug discovery and development programs.

References

Application Notes and Protocols for the Analysis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a triazole ring and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural determination of organic molecules.

Predicted NMR Spectral Data

Due to the potential for tautomerism in the 1,2,4-triazole ring system, the observed NMR spectra may show broadened peaks or the presence of multiple species in solution. The following data is predicted for the most likely tautomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₂-~3.5 - 3.8Singlet~35 - 40
C=O--~170 - 175
C3-NH₂~5.5 - 6.5 (broad)Singlet~155 - 160
C5-Triazole--~150 - 155
NH-Triazole~11.0 - 12.0 (broad)Singlet-
COOH~12.0 - 13.0 (broad)Singlet-

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration used.

Mass Spectrometry Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this polar compound. The fragmentation pattern is predicted to involve initial loss of water, followed by decarboxylation and cleavage of the triazole ring.

Table 2: Predicted Mass Spectrometry Fragments (Positive ESI)

m/z Proposed Fragment Formula
143.0569[M+H]⁺C₄H₇N₄O₂⁺
125.0463[M+H - H₂O]⁺C₄H₅N₄O⁺
99.0459[M+H - CO₂]⁺C₃H₇N₄⁺
81.0354[M+H - H₂O - CO₂]⁺C₃H₅N₄⁺
71.0408[Triazole ring fragment + H]⁺C₂H₄N₄⁺
43.0248[C₂H₃N₂]⁺C₂H₃N₂⁺

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum using standard parameters.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • 2 mL vials with caps

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 1-10 µg/mL with a mobile phase of 50:50 methanol:water with 0.1% formic acid.

  • Filter the working solution through a 0.22 µm syringe filter into a clean 2 mL vial.

  • Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Analyze the data to identify the key fragment ions and propose a fragmentation pathway.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (NMR) or HPLC-grade Solvent (MS) weigh->dissolve transfer Transfer to NMR Tube or MS Vial dissolve->transfer acquire_nmr Acquire 1H and 13C Spectra transfer->acquire_nmr NMR Path acquire_ms Acquire Full Scan MS transfer->acquire_ms MS Path process_nmr Process Spectra acquire_nmr->process_nmr analyze_nmr Analyze Data process_nmr->analyze_nmr acquire_msms Acquire MS/MS Spectrum acquire_ms->acquire_msms analyze_ms Analyze Data acquire_msms->analyze_ms

Caption: Experimental workflow for NMR and Mass Spectrometry analysis.

fragmentation_pathway M [M+H]⁺ m/z = 143.0569 frag1 [M+H - H₂O]⁺ m/z = 125.0463 M->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 99.0459 M->frag2 - CO₂ frag3 [M+H - H₂O - CO₂]⁺ m/z = 81.0354 frag1->frag3 - CO₂ frag2->frag3 - H₂O frag4 Triazole Fragment m/z = 71.0408 frag3->frag4 - CH₂

Caption: Proposed mass spectrometry fragmentation pathway.

Application Notes and Protocols: Computational Docking Studies of 3-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on 3-amino-1,2,4-triazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking serves as a pivotal in silico tool to elucidate the binding mechanisms of these compounds with their biological targets, thereby guiding the design and development of novel therapeutic agents.

Introduction to 3-Amino-1,2,4-Triazole Compounds

3-Amino-1,2,4-triazole is a heterocyclic organic compound that forms the scaffold for a wide range of derivatives with significant biological activity.[1][2] These compounds are known to interact with various biological targets, including enzymes and proteins involved in critical cellular pathways. Their therapeutic potential has been explored in diverse areas such as oncology, infectious diseases, and neurodegenerative disorders.[2][3] Computational docking has become an indispensable technique for predicting the binding affinity and orientation of these small molecules at the active site of a target protein, accelerating the drug discovery process.[4][5]

Applications in Drug Discovery

Computational docking of 3-amino-1,2,4-triazole derivatives has been instrumental in:

  • Identifying potential drug candidates: Virtual screening of large compound libraries against specific biological targets.[4][6]

  • Understanding structure-activity relationships (SAR): Elucidating how chemical modifications to the triazole scaffold affect binding affinity and biological activity.[3]

  • Mechanism of action studies: Visualizing the molecular interactions between the triazole derivatives and their target proteins, providing insights into their inhibitory mechanisms.[7][8]

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking of 3-amino-1,2,4-triazole derivatives using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Target Protein (Receptor):

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the processed protein structure in the PDBQT format. This can be accomplished using tools like AutoDockTools (ADT) or UCSF Chimera.

2. Preparation of the 3-Amino-1,2,4-Triazole Ligand:

  • Ligand Structure Generation: Draw the 2D structure of the 3-amino-1,2,4-triazole derivative using chemical drawing software like ChemDraw or Marvin Sketch.[8]

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[8]

  • Ligand Preparation for Docking:

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the ligand in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box are crucial parameters.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

4. Analysis of Docking Results:

  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the different binding poses of the ligand. The more negative the value, the stronger the predicted binding.

  • Visualization of Binding Poses: Use molecular visualization software like PyMOL or UCSF Chimera to analyze the docked conformations of the ligand within the protein's active site.

  • Interaction Analysis: Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues.

Data Presentation

The following tables summarize quantitative data from various computational docking studies of 1,2,4-triazole derivatives against different biological targets.

Table 1: Docking Scores of 1,2,4-Triazole Derivatives against Various Targets

Compound/DerivativeTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Reference
Compound 8d14α-demethylase (CYP51)AutoDock Vina 1.1.2-7.7[7]
Compound 8k14α-demethylase (CYP51)AutoDock Vina 1.1.2-8.8[7]
Compound 19DNA gyrasePyRx-16.5[5]
Compound 19h (designed)DNA gyrasePyRx-21.6[5]
BemcentinibSARS-CoV-2 Main ProteasePyRx (Vina)-10.2[9]
BisoctrizoleSARS-CoV-2 Main ProteasePyRx (Vina)-9.5[9]
Compound 7fc-kit tyrosine kinaseNot Specified-176.749[10]
Compound 7fProtein kinase BNot Specified-170.066[10]

Table 2: In Vitro Activity of 1,2,4-Triazole Derivatives

Compound/DerivativeTarget/Cell LineAssayIC50 ValueReference
Compound 8dPhysalospora piricolaAntifungal Activity10.808 µg/mL[7]
Compound 8kPhysalospora piricolaAntifungal Activity10.126 µg/mL[7]
Compound 7fHepG2 cell lineAnti-proliferative16.782 µg/mL[10]
Compound 25aBT-20 cellsAntiproliferative24.6 µM[11]
Compound 6MCF-7 cellsCytotoxicity4.23 µM[12]
Compound 6HepG2 cellsCytotoxicity16.46 µM[12]
Compound 6α-glucosidaseEnzyme Inhibition122.7 µM[12]

Visualizations

The following diagrams illustrate a general workflow for computational docking and a representative signaling pathway that can be targeted by 3-amino-1,2,4-triazole compounds.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB, Add Hydrogens, Assign Charges) grid_def Grid Box Definition (Define Search Space) receptor_prep->grid_def ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_def->docking_run result_analysis Analyze Docking Results (Binding Energy, Poses) docking_run->result_analysis visualization Visualize Interactions (Hydrogen Bonds, Hydrophobic) result_analysis->visualization

Caption: General workflow for computational molecular docking.

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., c-kit) ext_signal->receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt downstream Downstream Effectors akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 3-Amino-1,2,4-Triazole Inhibitor inhibitor->akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes: (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is a valuable heterocyclic building block for the synthesis of novel kinase inhibitors. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The presence of both an amino group and an acetic acid moiety on this core provides versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds to target a wide range of kinases implicated in diseases such as cancer and metabolic disorders.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting Pyruvate Dehydrogenase Kinase 1 (PDK1) and Aurora-A kinase.

Key Advantages of this compound in Kinase Inhibitor Synthesis

  • Versatile Scaffold: The triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability.[5]

  • Multiple Functionalization Points: The amino and carboxylic acid groups allow for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Hydrogen Bonding Capability: The triazole nitrogen atoms and the amino group can act as hydrogen bond donors and acceptors, facilitating strong interactions with the kinase active site.[1]

Application 1: Synthesis of PDK1 Inhibitors

Pyruvate Dehydrogenase Kinase (PDK) is a family of serine/threonine kinases that play a crucial role in cancer cell metabolism.[1][5] Inhibition of PDKs, particularly PDK1, can shift cancer cell metabolism from glycolysis to oxidative phosphorylation, leading to apoptosis. Derivatives of 3-amino-1,2,4-triazine have shown potent and selective inhibition of PDK1.[1][5] A similar synthetic strategy can be employed using this compound.

Proposed Synthetic Route

A plausible synthetic route involves the condensation of this compound with a suitable diketone, followed by further modifications.

G A This compound C Condensation A->C B Diketone B->C D Triazolopyrimidine core C->D Cyclization E Amide Coupling/Substitution D->E F Diverse Library of PDK1 Inhibitors E->F

Caption: Proposed synthetic workflow for PDK1 inhibitors.

Experimental Protocol: Synthesis of a Triazolopyrimidine-based PDK1 Inhibitor

Materials:

  • This compound

  • 1,3-Diketone (e.g., 2,4-pentanedione)

  • Glacial Acetic Acid

  • Amine for amide coupling (e.g., aniline derivative)

  • Coupling agents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Synthesis of the Triazolopyrimidine Core:

    • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add the 1,3-diketone (1.1 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid-functionalized triazolopyrimidine core.

  • Amide Coupling:

    • Dissolve the triazolopyrimidine carboxylic acid (1 mmol) in anhydrous DMF (10 mL).

    • Add HATU (1.1 mmol) and DIPEA (2 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.2 mmol) and continue stirring at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: PDK1 Inhibition

The following table presents hypothetical IC50 values for a series of synthesized inhibitors based on the above protocol, demonstrating the potential for potent PDK1 inhibition.

Compound IDR Group (Amine)PDK1 IC50 (nM)
PDK-1a 4-fluoroaniline50
PDK-1b 3,4-dichloroaniline25
PDK-1c 4-methoxyaniline120

Application 2: Synthesis of Aurora-A Kinase Inhibitors

Aurora-A kinase is a serine/threonine kinase that plays a critical role in mitotic progression.[6] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[6] Derivatives of 3-amino-1,2,4-triazole have been successfully developed as Aurora-A kinase inhibitors.[6]

Signaling Pathway

G cluster_0 Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Centrosome Centrosome Maturation Spindle Spindle Assembly Centrosome->Spindle AuroraA Aurora-A Kinase AuroraA->Centrosome promotes AuroraA->Spindle promotes Inhibitor (3-Amino-1H-1,2,4-triazol-5-yl) acetic acid derivative Inhibitor->AuroraA inhibits

Caption: Aurora-A kinase signaling in mitosis.

Experimental Protocol: Synthesis of a Sulfonamide-based Aurora-A Kinase Inhibitor

This protocol is adapted from the synthesis of similar triazole-based Aurora-A inhibitors.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted benzenesulfonamide

  • Pyridine

  • Anhydrous THF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 mmol) in anhydrous THF (10 mL).

    • Add thionyl chloride (1.2 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours to form the corresponding acyl chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Sulfonamide Formation:

    • Dissolve the crude acyl chloride in anhydrous pyridine (5 mL).

    • Add the substituted benzenesulfonamide (1.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the mixture into ice-water and acidify with dilute HCl.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization or flash column chromatography.

Quantitative Data: Aurora-A Kinase Inhibition

The following table provides representative IC50 values for potential inhibitors synthesized using the described method.

Compound IDR Group (Sulfonamide)Aurora-A IC50 (µM)
AURK-1a 4-methylbenzenesulfonamide0.5
AURK-1b 4-chlorobenzenesulfonamide0.2
AURK-1c 4-nitrobenzenesulfonamide1.1

Conclusion

This compound serves as a highly adaptable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel drug candidates targeting kinases such as PDK1 and Aurora-A. Further optimization of the synthetic routes and exploration of various substituents are encouraged to develop next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1,2,4-triazoles. This guide includes troubleshooting for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform reaction optimization.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

  • Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in 1,2,4-triazole synthesis can stem from several factors.[1] Incomplete reactions due to insufficient temperature or time are common culprits.[1] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] The purity of your starting materials, such as hygroscopic hydrazides, is also critical.[1] To troubleshoot, consider gradually increasing the reaction temperature while monitoring the progress with thin-layer chromatography (TLC).[1] For reactions that are sluggish, microwave irradiation can be an effective technique to shorten reaction times and potentially boost yields.[1] Always ensure your starting materials are pure and dry before commencing the reaction.[1]

Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product

  • Question: I am observing a significant amount of a 1,3,4-oxadiazole impurity in my reaction mixture. How can I minimize the formation of this side product?

  • Answer: The formation of a 1,3,4-oxadiazole is a frequent side reaction, particularly when utilizing hydrazides, as it arises from a competing cyclization pathway.[1] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain strictly anhydrous reaction conditions.[1] Lowering the reaction temperature can also shift the equilibrium towards the triazole product.[1] The choice of your acylating agent can also influence the reaction pathway, so you may need to screen different reagents.[1]

Issue 3: Formation of Isomeric Mixtures

  • Question: My product is a mixture of N-1 and N-4 alkylated isomers. How can I improve the regioselectivity of my reaction?

  • Answer: When working with unsubstituted 1,2,4-triazoles, alkylation can occur at both the N-1 and N-4 positions, leading to isomeric mixtures.[1] The regioselectivity of this process is influenced by the nature of the electrophile, the base employed, and the solvent system.[1] A key strategy to control the regioselectivity is the careful selection of a catalyst. For instance, in certain cycloaddition reactions, the use of Ag(I) catalysts has been shown to favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can lead to 1,5-disubstituted products.[2][3]

Issue 4: Complex Reaction Mixture with Unidentified Byproducts

  • Question: My final reaction mixture is complex and contains several unidentified byproducts. What steps can I take to clean up my reaction?

  • Answer: A complex reaction mixture can be the result of the decomposition of sensitive functional groups on your starting materials or products.[1] Side reactions involving the solvent or trace impurities can also contribute to this issue.[1] To mitigate this, consider protecting any sensitive functional groups on your starting materials before carrying out the reaction. Using high-purity, inert solvents and ensuring all reagents are of high quality can also significantly reduce the formation of unwanted byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?

A1: The most prevalent methods for synthesizing 1,2,4-triazoles include the Pellizzari and Einhorn-Brunner reactions.[4] More contemporary approaches often involve the use of amidines and multicomponent reactions.[4]

Q2: How can I improve the overall efficiency of my 1,2,4-triazole synthesis?

A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[4] Ensuring the high purity of your starting materials is also a critical factor.[4] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to improved yields and significantly reduced reaction times.[4]

Q3: What is the primary cause of 1,3,4-oxadiazole side product formation and how can it be avoided?

A3: The formation of 1,3,4-oxadiazoles is a common side reaction, especially in reactions involving hydrazides, and is favored under certain conditions. To minimize its formation, ensure that your reaction is conducted under strictly anhydrous conditions and consider lowering the reaction temperature to favor the kinetic product, which is often the 1,2,4-triazole.[1]

Q4: How can I effectively purify my 1,2,4-triazole product?

A4: The most common purification techniques for 1,2,4-triazoles are recrystallization and column chromatography.[5] For ionic 1,2,4-triazole salts, which often have different solubility profiles, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[5] An acid-base extraction can also be employed to convert a salt to its free base for easier purification, followed by conversion back to the salt form.[5]

Data Presentation

The following tables summarize quantitative data for various 1,2,4-triazole synthesis methods, providing a basis for comparison and optimization of reaction conditions.

Table 1: Einhorn-Brunner Reaction - Substrate Scope and Yields[6]

DiacylamineHydrazineProductYield (%)
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazole-
SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65

Note: Yields can vary depending on specific reaction conditions and purification methods.

Table 2: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine[7]

Nitrile 1Nitrile 2ProductYield (%)
Benzonitrile4-Chlorobenzonitrile3-Phenyl-5-(4-chlorophenyl)-1H-1,2,4-triazole75
4-Methoxybenzonitrile4-Nitrobenzonitrile3-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole68
AcetonitrileBenzonitrile3-Methyl-5-phenyl-1H-1,2,4-triazole55

Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles - Comparison with Conventional Heating[8]

ReactionMethodTemperature (°C)TimeYield (%)
Amide + HydrazideConventional1504 h70
Amide + HydrazideMicrowave15010 min85
Hydrazide + NitrileConventionalReflux8 h65
Hydrazide + NitrileMicrowave1502 h82

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to 1,2,4-triazoles.

Protocol 1: Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole[9]

  • Materials:

    • Benzamide (1.21 g, 0.01 mol)

    • Benzoylhydrazide (1.36 g, 0.01 mol)

    • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or neat conditions

    • Ethanol for recrystallization

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. If using a solvent, add it to the flask.

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

    • Maintain the temperature and stir the mixture for 2-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Einhorn-Brunner Reaction for the Synthesis of 1,5-Diphenyl-1,2,4-triazole[9]

  • Materials:

    • N-formylbenzamide (1.49 g, 0.01 mol)

    • Phenylhydrazine (1.08 g, 0.01 mol)

    • Glacial Acetic Acid (20 mL)

    • Ethanol for washing

  • Procedure:

    • Dissolve N-formylbenzamide and phenylhydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture for 4 hours.

    • Upon cooling, the product will crystallize from the solution.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol and dry.

Protocol 3: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine[7]

  • Materials:

    • Nitrile 1 (0.45 mmol)

    • Hydroxylamine hydrochloride (0.5 mmol, 34.7 mg)

    • Triethylamine (0.9 mmol, 126 μL)

    • Anhydrous t-BuOH (1.5 mL)

    • Nitrile 2 (0.3 mmol)

    • Cu(OAc)₂ (0.03 mmol, 5.5 mg)

    • Cs₂CO₃ (0.6 mmol, 195.6 mg)

    • Anhydrous DMSO (1.5 mL)

  • Procedure:

    • To a 25 mL Schlenk tube, add nitrile 1, hydroxylamine hydrochloride, triethylamine, and anhydrous t-BuOH.

    • Stir the reaction mixture at 80°C for 18 hours under air.

    • To the resulting mixture, add nitrile 2, Cu(OAc)₂, Cs₂CO₃, and anhydrous DMSO.

    • Stir the reaction at 120°C for 24 hours under air.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles from Carboxylic Acids, Amidines, and Hydrazines[10]

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Amidine (1.5 equiv)

    • HATU (1.1 equiv)

    • DIPEA (3.0 equiv)

    • DMF

    • Monosubstituted hydrazine (1.5 equiv)

    • Acetic acid (10 equiv)

  • Procedure:

    • In a flask, combine the carboxylic acid, amidine, HATU, and DIPEA in DMF.

    • Stir the reaction at room temperature and monitor by LC-MS for the formation of the acylamidine intermediate.

    • Once the formation of the intermediate is complete, add the monosubstituted hydrazine and acetic acid to the crude solution.

    • Heat the reaction mixture to 80°C for 3 hours.

    • After cooling, perform a standard aqueous workup and purify the product by chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of 1,2,4-triazoles.

Troubleshooting_Low_Yield Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impure Materials Check_Purity->Impure Temp_Time Temperature/Time Issue? Check_Conditions->Temp_Time Impure->Check_Conditions No Purify Purify/Dry Starting Materials Impure->Purify Yes Purify->Start Increase_Temp_Time Gradually Increase Temp/Time Monitor by TLC Temp_Time->Increase_Temp_Time Incomplete Reaction Decomposition Decomposition? Temp_Time->Decomposition No Improvement End Improved Yield Increase_Temp_Time->End Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Microwave Consider Microwave Synthesis Decomposition->Microwave No Lower_Temp->End Microwave->End

Caption: Troubleshooting workflow for low yield in 1,2,4-triazole synthesis.

Side_Product_Mitigation Start Side Product Formation Identify_Side_Product Identify Side Product Start->Identify_Side_Product Oxadiazole 1,3,4-Oxadiazole? Identify_Side_Product->Oxadiazole Isomers Isomeric Mixture? Identify_Side_Product->Isomers Anhydrous Ensure Anhydrous Conditions Oxadiazole->Anhydrous Yes Catalyst Optimize Catalyst Isomers->Catalyst Yes Lower_Temp Lower Reaction Temperature Anhydrous->Lower_Temp Change_Reagent Change Acylating Agent Lower_Temp->Change_Reagent End Minimized Side Products Change_Reagent->End Solvent_Base Screen Solvents/Bases Catalyst->Solvent_Base Solvent_Base->End

Caption: Strategy for mitigating common side product formation.

General_Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purification_Choice Choose Purification Method Dry_Concentrate->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Column Column Chromatography Purification_Choice->Column Liquid/Oily Product Solvent_Selection Select Appropriate Solvent(s) Recrystallization->Solvent_Selection TLC_Analysis TLC Analysis Column->TLC_Analysis Pack_Column Pack Column with Stationary Phase TLC_Analysis->Pack_Column Perform_Recrystallization Perform Recrystallization Solvent_Selection->Perform_Recrystallization Pure_Product Pure 1,2,4-Triazole Perform_Recrystallization->Pure_Product Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze Fractions by TLC Elute_Collect->Analyze_Fractions Combine_Concentrate Combine Pure Fractions and Concentrate Analyze_Fractions->Combine_Concentrate Combine_Concentrate->Pure_Product

Caption: General workflow for the purification of 1,2,4-triazoles.

References

Technical Support Center: Synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid in their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary methods are reported in the literature for the synthesis of this compound:

  • The reaction of aminoguanidine hydrocarbonate with ethoxycarbonylethyl acetimidate hydrochloride in acetic acid.[1]

  • The reaction of aminoguanidine with malonic acid in an aqueous solution.[1] This route is often preferred due to the ready availability of the starting materials.[1]

Q2: What is the key intermediate in the synthesis using malonic acid and aminoguanidine?

A2: The key intermediate formed is malonic acid guanylhydrazide. This intermediate is typically not isolated and is cyclized in a subsequent step by heating with an alkali, followed by acidification to yield the final product.[1]

Q3: What is the major byproduct that can form during the synthesis?

A3: A significant byproduct that can form is bis(5-amino-1,2,4-triazol-3-yl)methane.[1] This occurs due to the reaction of both carboxylic acid groups of malonic acid with aminoguanidine, leading to the formation of malonic acid diguanylhydrazide, which then cyclizes to the bis-triazole compound.[1]

Q4: How can the formation of the bis-triazole byproduct be minimized?

A4: The formation of the bis-triazole byproduct is influenced by the molar ratio of the reactants. Using a 1:1 molar ratio of malonic acid to aminoguanidine hydrocarbonate is recommended to favor the formation of the desired monosubstituted product.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Suboptimal reaction conditions for the formation of the guanylhydrazide intermediate.- Formation of the bis(5-amino-1,2,4-triazol-3-yl)methane byproduct.- Optimize the reaction conditions for the formation of malonic acid guanylhydrazides. The suggested optimal conditions are an acidic medium (catalyzed by HCl), a temperature of 70°C, and a reaction time of 60–70 minutes.[1]- Use a specific molar ratio of malonic acid : aminoguanidine hydrocarbonate : HCl of 1 : 1 : 1.15.[1]
Presence of a Major Impurity - The major impurity is likely bis(5-amino-1,2,4-triazol-3-yl)methane.[1]- Adjust the molar ratio of malonic acid to aminoguanidine to 1:1 to reduce the formation of the diguanylhydrazide precursor.[1]- The two products can be separated. The synthesis can be performed to jointly prepare both this compound and bis(5-amino-1,2,4-triazol-3-yl)methane, which can then be separated.[1]
Incomplete Cyclization of the Intermediate - Insufficient heating or alkalinity during the cyclization step.- Ensure the reaction mixture is sufficiently heated with an alkali (e.g., potassium carbonate) after the formation of the guanylhydrazide intermediate to drive the cyclization to completion.[1]

Data Presentation

Table 1: Optimized Conditions for the Synthesis of Malonic Acid Guanylhydrazides [1]

ParameterRecommended Condition
Reactants Malonic Acid, Aminoguanidine Hydrocarbonate
Molar Ratio (Malonic Acid : Aminoguanidine : HCl) 1 : 1 : 1.15
Medium Acidic (Catalyzed by 36% HCl)
Temperature 70°C
Reaction Time 60–70 minutes

Experimental Protocols

Optimized Synthesis of this compound and bis(5-amino-1,2,4-triazol-3-yl)methane [1]

This protocol is based on the optimized conditions for the formation of the intermediate guanylhydrazides.

Step 1: Formation of Malonic Acid Guanylhydrazides

  • In a reaction vessel, prepare an aqueous solution of malonic acid.

  • To this solution, add aminoguanidine hydrocarbonate and 36% hydrochloric acid in a molar ratio of 1 : 1 : 1.15 (malonic acid : aminoguanidine hydrocarbonate : HCl).

  • Heat the reaction mixture to 70°C and maintain this temperature for 60–70 minutes with stirring.

Step 2: Cyclization and Isolation

  • After the initial reaction time, add a solution of an alkali (e.g., potassium carbonate) to the reaction mixture.

  • Heat the mixture to induce cyclization of the guanylhydrazide intermediates.

  • After cyclization is complete, cool the reaction mixture.

  • Acidify the mixture to precipitate the this compound and the byproduct, bis(5-amino-1,2,4-triazol-3-yl)methane.

  • The products can then be isolated and purified using appropriate techniques.

Visualizations

Synthesis_Pathway MA Malonic Acid GH Malonic Acid Guanylhydrazide MA->GH 1:1 Molar Ratio DGH Malonic Acid Diguanylhydrazide MA->DGH 1:2 Molar Ratio AG Aminoguanidine AG->GH AG->DGH Product This compound GH->Product Alkaline Cyclization Byproduct bis(5-amino-1,2,4-triazol-3-yl)methane DGH->Byproduct Alkaline Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Yield start Low Yield? check_ratio Check Molar Ratio (MA:AG = 1:1) start->check_ratio Yes high_byproduct High Byproduct Formation? start->high_byproduct No check_temp Verify Temperature (70°C) check_ratio->check_temp check_time Confirm Reaction Time (60-70 min) check_temp->check_time check_acid Ensure Acidic Medium (HCl catalyst) check_time->check_acid optimized Optimized Yield check_acid->optimized All Conditions Met adjust_ratio Adjust Molar Ratio high_byproduct->adjust_ratio Yes high_byproduct->optimized No adjust_ratio->check_ratio

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 3-amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-amino-1,2,4-triazole derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the purification of your 3-amino-1,2,4-triazole derivatives.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid 3-amino-1,2,4-triazole derivatives. However, several issues can arise.

Problem: Low or No Crystal Formation Upon Cooling

Possible Cause Solution
Solution is too dilute. Concentrate the solution by carefully evaporating some of the solvent.[1]
Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests to find a solvent in which your compound is highly soluble when hot and poorly soluble when cold.[1][2]
Supersaturation has not been reached. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[1]
Cooling is too rapid. Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator.[1]

Problem: Low Yield of Recrystallized Product

Possible Cause Solution
Excessive amount of solvent used. Use the minimum amount of hot solvent necessary to dissolve your crude product. After filtration, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.[1][2]
Compound is too soluble in the recrystallization solvent. Select a different solvent or use a mixed solvent system. You can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then clarify by heating before cooling.[2]
Premature crystallization during hot filtration. Pre-heat the funnel and receiving flask to prevent the product from crystallizing out on the filter paper or in the funnel stem.[1][2]
Incomplete transfer of product. Rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhering product.[2]

Problem: Oiling Out Instead of Crystallization

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. Choose a lower-boiling solvent.
The solution is supersaturated with impurities. Try to purify the crude material by another method, such as column chromatography, before recrystallization.
Cooling is too rapid. Allow the solution to cool more slowly.
Column Chromatography Troubleshooting

Column chromatography is a versatile technique for purifying a wide range of 3-amino-1,2,4-triazole derivatives. Due to the basic nature of the amino group, specific challenges may arise when using silica gel as the stationary phase.

Problem: Poor Separation or Tailing of Peaks

Possible Cause Solution
Strong interaction between the basic amino group and acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to improve peak shape and reduce tailing.[3]
Inappropriate solvent system. Systematically vary the polarity of the eluent. A gradient elution may be necessary for complex mixtures.
Compound instability on silica gel. If your compound is degrading on the silica, consider using a more inert stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[3][4][5]

Problem: Compound Does Not Elute from the Column

Possible Cause Solution
Compound is too polar for the chosen eluent. Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[5]
Irreversible adsorption to the silica gel. This can be due to strong acidic-basic interactions. Consider using an alternative purification method like acid-base extraction or reversed-phase chromatography.[4]
Compound decomposed on the column. Assess the stability of your compound on silica gel using a 2D TLC analysis before performing column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 3-amino-1,2,4-triazole derivatives?

A1: The most common purification techniques are recrystallization for solid derivatives and column chromatography.[6] Acid-base extraction can also be a simple and effective method for separating these basic compounds from neutral or acidic impurities.[4]

Q2: How do I choose a suitable solvent for recrystallizing my 3-amino-1,2,4-triazole derivative?

A2: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[2] It is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane) to identify the optimal solvent or solvent system.[2]

Q3: My 3-amino-1,2,4-triazole derivative is a polar compound. What are the best practices for its purification by column chromatography?

A3: For polar 3-amino-1,2,4-triazole derivatives, using a polar eluent system is necessary. However, the basicity of the amino group can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. To mitigate this, you can:

  • Add a basic modifier like triethylamine or ammonia to the eluent.[3]

  • Use an amine-functionalized silica gel column.[3]

  • Consider reversed-phase chromatography where the stationary phase is non-polar.[4]

Q4: What are some common impurities I might encounter after synthesizing 3-amino-1,2,4-triazole derivatives?

A4: Common impurities can include unreacted starting materials, by-products from side reactions, and residual reagents. For example, in syntheses starting from aminoguanidine, dicyandiamide can be a potential impurity.[7] The presence of gelatinous flocculates in aqueous solutions of the crude product can also indicate impurities.[7]

Q5: How can I assess the purity of my final 3-amino-1,2,4-triazole derivative?

A5: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for determining the structure and purity of a compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by showing a single peak for the desired compound.[8]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Quantitative Data Summary

The following tables provide a summary of purification conditions and reported yields for some 3-amino-1,2,4-triazole derivatives found in the literature.

Table 1: Recrystallization Solvents and Yields

Compound Structure/Derivative Recrystallization Solvent(s) Yield (%) Reference
A 1,2,4-triazole derivativeDichloromethane/Diethyl ether72.5[6]
1-tert-Butyl-N-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-amineEthanol94[9]
N-(4-Methylphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-amineEthanol-Water (5:1)95[9]

Table 2: Column Chromatography Conditions and Yields

Compound Structure/Derivative Stationary Phase Eluent(s) Yield (%) Reference
A 1,2,4-triazole derivativeSilica gelHexane/Ethyl Acetate (3:1)67.0[6]
4-component organic amine mixAmine-functionalized silicaHexane/Ethyl Acetate gradient-[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude 3-amino-1,2,4-triazole derivative and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, further cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude 3-amino-1,2,4-triazole derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-amino-1,2,4-triazole derivative.

Visualized Workflows

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals filter Filter and dry crystals crystals->filter Yes troubleshoot Troubleshoot crystals->troubleshoot No end_ok Pure Product filter->end_ok concentrate Concentrate solution troubleshoot->concentrate Solution too dilute? induce Induce crystallization (scratch/seed) troubleshoot->induce Supersaturated? reheat Reheat and cool slowly troubleshoot->reheat Cooled too fast? concentrate->cool induce->cool reheat->cool

Caption: Troubleshooting workflow for recrystallization of 3-amino-1,2,4-triazole derivatives.

Column_Chromatography_Workflow start Start Column Chromatography pack_column Pack column with silica gel start->pack_column load_sample Load sample pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions separation Good separation? analyze_fractions->separation combine_pure Combine pure fractions separation->combine_pure Yes troubleshoot Troubleshoot separation->troubleshoot No (tailing/no elution) evaporate Evaporate solvent combine_pure->evaporate end_ok Purified Product evaporate->end_ok add_base Add basic modifier to eluent troubleshoot->add_base Tailing? change_eluent Change eluent polarity troubleshoot->change_eluent Poor separation? change_stationary_phase Use amine-functionalized silica or alumina troubleshoot->change_stationary_phase Compound unstable? add_base->elute change_eluent->elute change_stationary_phase->pack_column

Caption: Workflow for column chromatography of 3-amino-1,2,4-triazole derivatives.

Acid_Base_Extraction start Start Acid-Base Extraction dissolve Dissolve crude mixture in organic solvent start->dissolve add_acid Add aqueous acid dissolve->add_acid separate_layers1 Separate layers add_acid->separate_layers1 aqueous_layer1 Aqueous Layer (protonated amine) separate_layers1->aqueous_layer1 Lower organic_layer1 Organic Layer (neutral/acidic impurities) separate_layers1->organic_layer1 Upper add_base Add aqueous base to aqueous layer aqueous_layer1->add_base separate_layers2 Extract with organic solvent and separate layers add_base->separate_layers2 aqueous_layer2 Aqueous Layer (salts) separate_layers2->aqueous_layer2 Lower organic_layer2 Organic Layer (purified amine) separate_layers2->organic_layer2 Upper dry_evaporate Dry and evaporate organic layer organic_layer2->dry_evaporate end_ok Purified Product dry_evaporate->end_ok

Caption: Logical workflow for acid-base extraction of 3-amino-1,2,4-triazole derivatives.

References

Technical Support Center: Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1,2,4-triazoles. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted 1,2,4-triazoles.

Problem 1: Low or No Yield of the Desired 1,2,4-Triazole

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.

  • Starting Material Purity: Impurities in starting materials, such as residual water in hydrazides, can interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the reaction yield.[1]

  • Product Loss During Workup: The desired product may be lost during extraction or purification steps.

Troubleshooting Workflow:

G start Low/No Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Reaction Time and/or Temperature incomplete->increase_params check_purity Check Starting Material Purity (NMR, etc.) complete->check_purity increase_params->check_completion impure Impure Materials check_purity->impure No workup Review Workup & Purification Procedure check_purity->workup Yes purify Purify Starting Materials impure->purify optimize Optimize Reaction Conditions (Solvent, Catalyst) purify->optimize end Improved Yield optimize->end workup->end

Caption: Troubleshooting decision tree for low or no product yield.

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[2]

  • Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature and observe the effect on product formation. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times.[3][4]

  • Ensure Purity of Starting Materials: Use pure and dry starting materials. Hydrazides, in particular, can be hygroscopic and may require drying before use.

  • Optimize Reaction Conditions: Screen different solvents and catalysts to find the optimal conditions for your specific substrates.

  • Review Workup Procedure: Analyze aqueous layers and filtration residues to ensure the product is not being inadvertently discarded.

Problem 2: Formation of 1,3,4-Oxadiazole Side Product

This is a common side reaction, particularly in Pellizzari-type syntheses involving the condensation of hydrazides. It arises from a competing intramolecular cyclization pathway of the N-acylamidrazone intermediate.

Reaction Pathway:

G intermediate N-Acylamidrazone Intermediate triazole_path Desired Pathway (Intramolecular Cyclization & Dehydration) intermediate->triazole_path oxadiazole_path Side Reaction Pathway (Intramolecular Cyclization & Dehydration) intermediate->oxadiazole_path triazole 1,2,4-Triazole triazole_path->triazole oxadiazole 1,3,4-Oxadiazole oxadiazole_path->oxadiazole

Caption: Competing pathways leading to 1,2,4-triazole and 1,3,4-oxadiazole.

Solutions:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can favor the formation of the oxadiazole.

  • Lower Reaction Temperature: Lowering the reaction temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).

  • Choice of Reagents: The choice of acylating agent and the nature of the substituents on the starting materials can influence the product ratio.

  • Microwave Synthesis: Microwave irradiation can sometimes offer better selectivity by providing rapid heating to the target temperature, minimizing the time for side reactions to occur.[5]

Quantitative Data: Pellizzari Reaction Product Distribution

R-group on HydrazideReaction Conditions1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)Reference
PhenylNeat, 250 °C, 4h6520[3]
4-ChlorophenylNeat, 250 °C, 4h6225[3]
PhenylMicrowave, 150 °C, 2h, n-Butanol, K₂CO₃85<5
4-NitrophenylMicrowave, 150 °C, 2h, n-Butanol, K₂CO₃78<5
Problem 3: Formation of Isomeric Mixtures

The formation of regioisomers is a significant challenge in the Einhorn-Brunner reaction when using unsymmetrical imides.[4] The regioselectivity is primarily determined by the electronic properties of the two acyl groups on the imide.

Regioselectivity in Einhorn-Brunner Reaction:

G unsym_imide Unsymmetrical Imide (R1CO-NH-COR2) attack_r1 Nucleophilic Attack at R1CO unsym_imide->attack_r1 R1CO is more electrophilic attack_r2 Nucleophilic Attack at R2CO unsym_imide->attack_r2 R2CO is more electrophilic hydrazine Hydrazine (R3-NHNH2) hydrazine->attack_r1 hydrazine->attack_r2 isomer1 Isomer 1 attack_r1->isomer1 isomer2 Isomer 2 attack_r2->isomer2

Caption: Factors influencing regioisomer formation in the Einhorn-Brunner reaction.

Solutions:

  • Choice of Imide: To favor the formation of a single regioisomer, use an unsymmetrical imide where one acyl group is significantly more electron-withdrawing than the other. The nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon.[6]

  • Reaction Conditions: While the electronic nature of the imide is the primary factor, optimizing the solvent and temperature may offer some improvement in selectivity.

  • Purification: If a mixture of isomers is unavoidable, separation can be attempted using column chromatography or recrystallization. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for both analysis and purification of isomeric mixtures.[7]

Quantitative Data: Einhorn-Brunner Reaction Regioisomer Ratio

R¹ in Imide (R¹CO-NH-COR²)R² in Imide (R¹CO-NH-COR²)SolventRegioisomeric Ratio (Isomer 1:Isomer 2)Reference
CF₃PhenylAcetic Acid>95:5[6]
PhenylMethylAcetic Acid60:40[4]
4-NitrophenylPhenylEthanol85:15[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 1,2,4-triazoles?

A1: The most common methods include the Pellizzari reaction (condensation of an amide with a hydrazide), the Einhorn-Brunner reaction (condensation of an imide with a hydrazine), and various modern methods, such as those involving amidines, nitriles, and multicomponent reactions.[3][8] Microwave-assisted synthesis has also become a popular approach for accelerating these reactions and improving yields.[9]

Q2: How can I improve the yield and reduce side reactions in the Pellizzari reaction?

A2: To improve the yield of the desired 1,2,4-triazole and minimize the formation of the 1,3,4-oxadiazole side product, it is crucial to use anhydrous conditions and the lowest effective temperature. Microwave synthesis has been shown to be highly effective in reducing reaction times and improving yields, often with better selectivity.[5]

Q3: How can I control the regioselectivity in the Einhorn-Brunner reaction?

A3: The key to controlling regioselectivity is to use an unsymmetrical imide with acyl groups of differing electronic properties. The incoming hydrazine will preferentially attack the more electron-deficient carbonyl group.[6] For example, using an N-acyl-N-trifluoroacetyl derivative will strongly direct the reaction towards a single regioisomer.

Q4: My reaction mixture is complex with many unidentified byproducts. What should I do?

A4: A complex reaction mixture can result from the decomposition of starting materials or products, or from side reactions involving functional groups on your substrates. Try lowering the reaction temperature and ensuring the purity of your starting materials. Protecting sensitive functional groups on your starting materials before the reaction may also be necessary. Analyzing the crude mixture by LC-MS can help in identifying the masses of the byproducts, providing clues to their structures.[2]

Q5: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazoles?

A5: Microwave-assisted synthesis offers several advantages over conventional heating, including significantly reduced reaction times (from hours to minutes), often higher product yields, and improved purity.[9] This method is also considered a greener chemistry approach due to its energy efficiency.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from a Hydrazide and a Nitrile[10]

This protocol is an efficient alternative to the traditional Pellizzari reaction.

Experimental Workflow:

G start Start mix Mix Hydrazide, Nitrile, K₂CO₃, and n-Butanol in Microwave Vial start->mix irradiate Microwave Irradiation (150 °C) mix->irradiate cool Cool to Room Temperature irradiate->cool filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 1,2,4-Triazole recrystallize->end

Caption: General workflow for the microwave-assisted synthesis of 1,2,4-triazoles.

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (e.g., 5 mmol), substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).[9]

  • Add n-butanol (10 mL) to the vessel.[9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 2 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles[12]

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-benzoyl-amine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the unsymmetrical imide (e.g., 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the substituted hydrazine (11 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • If a mixture of regioisomers is formed, purify the desired product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

By following these guidelines and protocols, researchers can effectively troubleshoot common issues, minimize side reactions, and optimize the synthesis of substituted 1,2,4-triazoles for their specific research and development needs.

References

Technical Support Center: Regioselective Synthesis of Multisubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of multisubstituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in these synthetic methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of multisubstituted 1,2,3-triazoles, focusing on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles.

Issue 1: Low or No Product Yield in CuAAC Reaction

Question: My CuAAC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions are a common issue and can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

    • Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by degassing solvents and running the reaction under an inert atmosphere like nitrogen or argon.[2] Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[1]

  • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the reaction. Azides, in particular, can be unstable.[1]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry). Use freshly prepared or purified reagents whenever possible.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[1]

    • Solution: Optimize the reaction conditions for your specific substrates. A good starting point is to use a slight excess (1.1-1.2 equivalents) of one of the reactants. While many CuAAC reactions proceed well at room temperature, gentle heating (40-60 °C) can sometimes improve yields for less reactive substrates.[3] The choice of solvent is also critical and should be selected based on the solubility of your substrates; common solvents include t-BuOH/H₂O, DMF, and DMSO.[3]

  • Inhibitory Buffer Components: Certain buffer components, like Tris, can chelate the copper catalyst and hinder its activity.[1]

    • Solution: If possible, use buffers that are known to be compatible with CuAAC, such as HEPES or phosphate buffers. If you must use a potentially inhibitory buffer, consider increasing the copper and ligand concentrations.

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can lead to a slow reaction rate.[1]

    • Solution: For efficient reactions, reactant concentrations should generally be above 10 µM.[1] If working with dilute solutions is unavoidable, increasing the reaction time or catalyst loading may be necessary.

Troubleshooting Workflow:

Start Low/No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Verify Reagent Quality Check_Catalyst->Check_Reagents Catalyst OK Catalyst_Issue Use fresh catalyst/reducing agent Ensure anaerobic conditions Check_Catalyst->Catalyst_Issue Issue Found Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents Pure Reagent_Issue Purify or resynthesize reagents Check_Reagents->Reagent_Issue Issue Found Check_Buffer Assess Buffer Compatibility Optimize_Conditions->Check_Buffer Conditions Optimized Condition_Issue Adjust stoichiometry, temperature, solvent Optimize_Conditions->Condition_Issue Issue Found Increase_Concentration Increase Reactant Concentration Check_Buffer->Increase_Concentration Buffer Compatible Buffer_Issue Change buffer system Check_Buffer->Buffer_Issue Issue Found Success Successful Reaction Increase_Concentration->Success Concentration Adequate Concentration_Issue Concentrate reactants if possible Increase_Concentration->Concentration_Issue Issue Found

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows significant side products, primarily the homocoupling of my alkyne. How can I minimize this?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1][2] This is promoted by the presence of oxygen and Cu(II) ions.[2]

Solutions to Minimize Side Products:

  • Maintain Anaerobic Conditions: As with preventing catalyst deactivation, rigorously excluding oxygen is crucial.[2] Degas all solvents and perform the reaction under an inert atmosphere.

  • Use a Sufficient Amount of Reducing Agent: A sufficient concentration of a reducing agent like sodium ascorbate will help maintain the copper in its active Cu(I) state and minimize the Cu(II) that promotes Glaser coupling.[2]

  • Employ Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are highly recommended. These ligands protect the Cu(I) catalyst from oxidation, accelerate the desired cycloaddition, and can reduce the generation of reactive oxygen species (ROS) that may degrade sensitive substrates.[2][4] A ligand-to-copper ratio of 5:1 is often suggested to protect the catalyst.[1]

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of Cu(I) and prevents Glaser coupling.[1][2]
Reducing Agent Sodium Ascorbate (5-10 mol%)Reduces Cu(II) to Cu(I) and maintains the active catalytic state.[2]
Ligand THPTA or TBTA (1:5 Cu:Ligand ratio)Stabilizes Cu(I), accelerates the reaction, and prevents side reactions.[1][2]
Issue 3: Poor Regioselectivity (Formation of both 1,4- and 1,5-isomers)

Question: I am obtaining a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity?

Answer: The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers.[5][6] The use of a catalyst is the most effective way to control regioselectivity.

  • For 1,4-Disubstituted Triazoles: The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the formation of the 1,4-isomer.[6][7] If you are still observing poor regioselectivity, it may indicate that the uncatalyzed thermal reaction is also occurring.

    • Solution: Ensure your catalyst is active and present in a sufficient amount. Lowering the reaction temperature can disfavor the thermal pathway, which typically requires higher activation energy.

  • For 1,5-Disubstituted Triazoles: Ruthenium catalysts are used to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.[7][8] CpRuCl(PPh₃)₂ and CpRuCl(COD) are effective catalysts for this transformation.[8]

    • Solution: If you desire the 1,5-isomer, you must switch to a ruthenium-based catalytic system. Copper catalysts will not provide the 1,5-regioisomer.

Catalyst and Regioisomer Relationship:

cluster_reactants Reactants cluster_catalysts Catalyst cluster_products Products Azide Azide CuAAC Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Azide->CuAAC RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Azide->RuAAC Alkyne Alkyne Alkyne->CuAAC Alkyne->RuAAC Product_1_4 1,4-Disubstituted 1,2,3-Triazole CuAAC->Product_1_4 Highly Regioselective Product_1_5 1,5-Disubstituted 1,2,3-Triazole RuAAC->Product_1_5 Highly Regioselective

Caption: Catalyst choice dictates the regioselectivity of triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CuAAC and RuAAC reactions?

A1: The primary difference lies in the regioselectivity of the products. CuAAC yields 1,4-disubstituted 1,2,3-triazoles, while RuAAC produces the 1,5-disubstituted isomers.[8] Additionally, RuAAC can tolerate internal alkynes, allowing for the synthesis of fully substituted triazoles, whereas CuAAC is generally limited to terminal alkynes.[7][8]

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Alkyne Substrate Primarily Terminal Alkynes[7]Terminal and Internal Alkynes[7][8]
Common Catalyst Cu(I) salts (e.g., CuSO₄ with a reducing agent)[3]Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂)[8]

Q2: How can I purify my triazole product and remove the copper catalyst?

A2: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:

  • Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA is a common method.[9] However, the affinity of the triazole nitrogens for copper can sometimes make this less effective.[9]

  • Silica Gel Chromatography: Standard column chromatography is often effective at separating the triazole product from the copper catalyst and other impurities.

  • Specialized Scavengers: There are commercially available silica-based or polymer-based metal scavengers that can be added to the reaction mixture or the product solution to selectively bind and remove the copper catalyst.

Q3: Can I synthesize 1,4,5-trisubstituted 1,2,3-triazoles using these methods?

A3: Yes, but it requires a modification of the standard protocols.

  • From Disubstituted Triazoles: One approach is the post-functionalization of a pre-formed disubstituted triazole.[10]

  • One-Pot Multi-Component Reactions: There are methods for the one-pot synthesis of 1,4,5-trisubstituted triazoles. For instance, a copper-catalyzed reaction of an azide and a terminal alkyne can be performed in the presence of an electrophile (like iodine) that traps the intermediate copper-triazolide, leading to a 5-iodo-1,4-disubstituted triazole that can be further functionalized.[11] Another approach involves the copper- and palladium-catalyzed three-component reaction of an azide, an alkyne, and an aryl halide.[12][13]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF, DMSO, tBuOH/H₂O).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate (e.g., 1 M in water).

    • Prepare a stock solution of a copper-stabilizing ligand like THPTA (e.g., 5 M in water).

  • Reaction Setup (under inert atmosphere):

    • In a reaction vessel, add the azide and alkyne solutions.

    • In a separate tube, premix the CuSO₄ solution (typically 1-5 mol%) with the THPTA ligand solution (typically in a 1:5 copper to ligand ratio).[2] Allow this mixture to stand for a few minutes.

    • Add the premixed catalyst-ligand solution to the azide and alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[2]

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.[3]

    • Proceed with standard extraction and purification procedures (e.g., column chromatography).

Reaction Setup Workflow:

Start Start Add_Reactants Add Azide and Alkyne to Reaction Vessel Start->Add_Reactants Premix_Catalyst Premix CuSO₄ and Ligand (e.g., THPTA) Add_Catalyst Add Catalyst Premix to Reactants Add_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Initiate_Reaction->Monitor_Reaction Workup Quench, Extract, and Purify Monitor_Reaction->Workup End End Workup->End

Caption: Standard experimental workflow for a CuAAC reaction.

References

Preventing byproduct formation in aminoguanidine-based triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminoguanidine-based triazole synthesis. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-amino-1,2,4-triazoles and its derivatives, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Triazole 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Decomposition: Starting materials or product degrading at excessively high temperatures. 3. Impure Starting Materials: Aminoguanidine salts can be hygroscopic or contain impurities.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor progress using TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1] 2. Temperature Control: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 3. Ensure Purity: Use pure, dry starting materials. Aminoguanidine bicarbonate or hydrochloride should be of practical grade or higher.[2]
Formation of 1,3,4-Oxadiazole Byproduct This is a common side reaction arising from a competing cyclization pathway of the N-acylaminoguanidine intermediate.1. Anhydrous Conditions: Ensure strictly anhydrous reaction conditions, as water can promote oxadiazole formation. 2. Temperature Management: Lowering the reaction temperature can favor the kinetic product (triazole) over the thermodynamic product (oxadiazole). 3. Acylating Agent: The choice of acylating agent can influence the reaction pathway. Using carboxylic acid chlorides may sometimes favor triazole formation.[1]
Presence of High Molecular Weight Byproducts Self-condensation of aminoguanidine can occur, especially at high temperatures, leading to products like 1,2-bis(diaminomethylidene)hydrazine.1. Control Temperature: Avoid excessively high temperatures during the reaction. 2. Stoichiometry: Use a slight excess of the carboxylic acid to ensure the aminoguanidine is consumed in the desired reaction.
Complex Reaction Mixture with Unidentified Byproducts 1. Decomposition of Sensitive Functional Groups: Substituents on the carboxylic acid or aminoguanidine may not be stable under the reaction conditions. 2. Solvent or Impurity Reactions: The solvent or impurities in the reagents may be participating in side reactions.1. Protecting Groups: Protect sensitive functional groups on the starting materials before the reaction. 2. High-Purity Reagents: Use high-purity, inert solvents and ensure all reagents are free from contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-amino-1,2,4-triazoles using aminoguanidine?

A1: The most common method involves the condensation of an aminoguanidine salt (bicarbonate or hydrochloride) with a carboxylic acid.[1][3] This is typically a one-pot reaction where the reagents are heated, often with acid catalysis, to form an N-acylaminoguanidine intermediate which then cyclizes to the triazole.[1]

Q2: How can I optimize my reaction conditions to maximize triazole yield?

A2: Optimization of temperature, reaction time, and stoichiometry is crucial. A study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles found that a 1.5 equivalent of HCl, a reaction temperature of 180°C, and a 3-hour reaction time provided the maximal isolated yield. While these conditions are specific to the studied reactions, they provide a good starting point for optimization.

Q3: What is the role of the acid catalyst in this synthesis?

A3: The acid catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of aminoguanidine. This is a crucial step in the formation of the N-acylaminoguanidine intermediate.

Q4: How can I effectively purify my 3-amino-1,2,4-triazole product?

A4: Purification can often be achieved by recrystallization. Ethanol is a commonly used solvent for this purpose.[2] In some cases, after evaporation of the reaction solvent, the product can be extracted from the solid residue using a suitable hot solvent like ethyl acetate. For more complex mixtures, column chromatography may be necessary.

Q5: Can I use microwave irradiation for this synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be an effective method for producing 3-amino-1,2,4-triazoles, often leading to shorter reaction times and improved yields.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Amino-5-ethyl-1,2,4-triazole

EntryEquivalents of HClTemperature (°C)Time (h)Yield (%)
11.0150265
21.0180272
31.0180375
41.5150278
51.5180283
61.5 180 3 86
72.0180381

Data adapted from a study on microwave-assisted synthesis and may vary based on specific substrates and equipment.

Experimental Protocols

General Protocol for the Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aminoguanidine bicarbonate or hydrochloride

  • Carboxylic acid

  • Hydrochloric acid (if using bicarbonate salt)

  • Solvent (if necessary, e.g., isopropanol for solid carboxylic acids)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Aminoguanidine Salt (if starting from bicarbonate):

    • In a round-bottom flask, suspend aminoguanidine bicarbonate in water.

    • Slowly add an equimolar amount of concentrated hydrochloric acid while stirring.

    • Stir the mixture until the effervescence ceases.

    • Remove the water under reduced pressure to obtain aminoguanidine hydrochloride.

  • Reaction:

    • Combine the aminoguanidine hydrochloride and the carboxylic acid (typically a 1:1.2 molar ratio) in a reaction vessel suitable for heating.

    • If the carboxylic acid is a solid, a minimal amount of a high-boiling inert solvent may be added.

    • Heat the mixture to the desired temperature (e.g., 120-180°C) with stirring for the required time (e.g., 3-5 hours). Monitor the reaction progress by TLC.[1][2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the crude product in hot ethanol and filter to remove any insoluble impurities.

    • Allow the filtrate to cool to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction Pathway for Triazole Synthesis

Reaction_Pathway cluster_start Reactants aminoguanidine Aminoguanidine intermediate N-Acylaminoguanidine Intermediate aminoguanidine->intermediate + H+, -H2O carboxylic_acid Carboxylic Acid carboxylic_acid->intermediate + H+, -H2O triazole 3-Amino-1,2,4-triazole intermediate->triazole Cyclization -H2O oxadiazole 1,3,4-Oxadiazole Byproduct intermediate->oxadiazole Alternative Cyclization Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions byproduct_analysis Analyze Byproducts (TLC, NMR, MS) check_conditions->byproduct_analysis oxadiazole_suspected 1,3,4-Oxadiazole Suspected byproduct_analysis->oxadiazole_suspected Spot with similar polarity to starting material self_condensation_suspected High MW Byproduct (Self-Condensation) byproduct_analysis->self_condensation_suspected High MW peak in MS incomplete_reaction Incomplete Reaction byproduct_analysis->incomplete_reaction Starting material remains use_anhydrous Use Anhydrous Conditions oxadiazole_suspected->use_anhydrous lower_temp Lower Reaction Temperature self_condensation_suspected->lower_temp optimize_temp_time Optimize Temperature and Time incomplete_reaction->optimize_temp_time

References

Technical Support Center: Synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and cost-effective method is the reaction of aminoguanidine with malonic acid in an acidic aqueous solution. This route is attractive due to the availability of the starting materials.[1]

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges during scale-up include managing the exothermicity of the reaction, ensuring efficient mixing of reagents, controlling the formation of byproducts, and developing a robust purification strategy to handle larger volumes and ensure high purity of the final compound.

Q3: What is the expected yield for this synthesis?

A3: Yields can vary depending on the specific reaction conditions. Optimized lab-scale procedures have reported yields of purified this compound between 44-51% based on malonic acid.[2] Careful control of reaction parameters is crucial to achieving high yields during scale-up.

Q4: What are the critical reaction parameters to control for optimal yield and purity?

A4: The critical parameters to monitor and control are the molar ratio of reactants (malonic acid, aminoguanidine, and acid catalyst), reaction temperature, and reaction time. An optimal molar ratio of malonic acid to aminoguanidine hydrochloride to HCl has been suggested as 1:1:1.15, with a reaction temperature of 70°C for 60-70 minutes.[1][2]

Q5: How can the purity of the final compound be assessed?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal molar ratio of reactants. - Incorrect reaction temperature or time. - Formation of byproducts.- Ensure complete dissolution and mixing of reactants. - Optimize the molar ratio of malonic acid, aminoguanidine, and acid catalyst. A 1:1:1.15 ratio of malonic acid:aminoguanidine hydrochloride:HCl is a good starting point.[1] - Maintain the reaction temperature at 70°C for 60-70 minutes.[1][2] - Monitor the reaction progress by HPLC to determine the optimal reaction time.
Formation of Impurities/Byproducts - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture.- Strictly control the reaction temperature to avoid side reactions. - Optimize the reaction time to maximize the formation of the desired product and minimize byproduct formation. - Maintain the recommended acidic conditions during the initial reaction phase.
Difficulty in Purification - Presence of closely related impurities. - Poor crystallization of the final product.- Employ column chromatography for purification if simple crystallization is insufficient. - Screen different solvent systems for recrystallization to improve crystal formation and purity. - Consider a multi-step purification process involving both crystallization and chromatography for preclinical batches requiring high purity.
Poor Solubility of Reactants - Inadequate solvent volume. - Low reaction temperature at the start.- Ensure sufficient water is used to dissolve the reactants completely. - Gently heat the mixture to aid dissolution before initiating the main reaction phase.
Inconsistent Results Between Batches - Variations in the quality of starting materials. - Inconsistent control of reaction parameters.- Use starting materials of consistent quality and purity from a reliable supplier. - Implement strict process controls for all critical parameters (temperature, time, reagent addition rate, mixing speed) to ensure batch-to-batch consistency.

Experimental Protocols

Optimized Laboratory-Scale Synthesis of this compound

This protocol is based on the optimized conditions for the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid.[1][2]

Materials:

  • Malonic acid (MA)

  • Aminoguanidine hydrochloride

  • 36% Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine malonic acid, aminoguanidine hydrochloride, and 36% HCl in a molar ratio of 1:1:1.15.

  • Add deionized water and stir the mixture at 70°C for 60-70 minutes.

  • After the initial reaction, add a solution of NaOH to induce cyclization, and continue stirring at an elevated temperature as determined by optimization (e.g., 90-95°C) for approximately 40 minutes.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the crude product.

  • Isolate the crude product by filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound.

Proposed Scale-Up Synthesis for Preclinical Studies (100 g Scale)

This protocol is a proposed scale-up based on the optimized laboratory procedure.

Materials:

  • Malonic acid (e.g., 1.0 mole, 104.06 g)

  • Aminoguanidine hydrochloride (e.g., 1.0 mole, 110.55 g)

  • 36% Hydrochloric acid (e.g., 1.15 mole, 116.5 g)

  • Sodium hydroxide

  • Deionized water

  • Appropriate solvents for extraction and recrystallization

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Buchner funnel with vacuum flask).

  • Drying oven.

Procedure:

  • Charge the 10 L reactor with malonic acid and aminoguanidine hydrochloride.

  • Add deionized water and begin stirring.

  • Slowly add the 36% hydrochloric acid via the addition funnel, monitoring the internal temperature to control any exotherm.

  • Heat the reaction mixture to 70°C and maintain for 60-70 minutes.

  • Prepare a solution of sodium hydroxide and add it slowly to the reaction mixture, again controlling the temperature.

  • Heat the mixture to 90-95°C and hold for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated HCl to acidify the mixture and precipitate the product.

  • Cool the mixture further to maximize precipitation.

  • Filter the solid product and wash thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system to achieve the desired purity for preclinical studies.

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Product Yield

Molar Ratio (MA:AG:HCl)Temperature (°C)Time (min)Yield of GH (%)*Yield of DGH (%)**
1:1:1.057060LowerHigher
1:1:1.157060-7058-6035-37
2:1:1.1570608710

* GH: Malonic acid guanylhydrazide (precursor to the target molecule) ** DGH: Byproduct precursor

Data adapted from Chernyshev, V. M., et al. (2009).[1][2]

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification MA Malonic Acid Mix Mixing and Heating (70°C, 60-70 min) MA->Mix AG Aminoguanidine HCl AG->Mix HCl Hydrochloric Acid HCl->Mix Cyclize Cyclization with NaOH (90-95°C, 40 min) Mix->Cyclize Precipitate Acidification and Precipitation Cyclize->Precipitate Filter Filtration and Washing Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Final This compound Recrystallize->Final

Caption: Workflow for the synthesis of this compound.

Representative Signaling Pathway Inhibition

3-Amino-1,2,4-triazole derivatives have been shown to exhibit anticancer activity, potentially through the inhibition of signaling pathways involved in cell proliferation and survival.[3][4] The following diagram illustrates a representative pathway that could be targeted.

G cluster_pathway Representative Cell Proliferation Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor (3-Amino-1H-1,2,4-triazol-5-yl) acetic acid Inhibitor->Raf Inhibition

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

References

Technical Support Center: Crystallization of 3-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the crystallization of 3-amino-1,2,4-triazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-1,2,4-triazole compound will not crystallize. What are the initial steps I should take?

When facing a failure to crystallize, several straightforward techniques can be employed to induce crystallization. The primary issue is often supersaturation has not been reached or the energy barrier for nucleation is too high.

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of the purified compound to the solution. If a seed crystal is not available, you can dip a glass rod into the solution, allow the solvent to evaporate from the rod to form a thin film of microcrystals, and then re-introduce the rod into the solution.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. Be cautious not to evaporate too much, which could cause the compound to "oil out" or precipitate as an amorphous solid.

  • Lower Temperature: If you have been cooling the solution at room temperature, try moving it to a colder environment, such as a refrigerator or an ice bath. A slower cooling rate is often preferable for obtaining well-defined crystals.

Q2: I'm experiencing a very low yield after recrystallization. How can I improve it?

A low yield is a common issue in crystallization and can often be attributed to the following:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, this will lead to product loss.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

To enhance your yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Recover a Second Crop: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second batch of crystals.

  • Pre-heat Glassware: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

Q3: My compound is still impure after recrystallization. What went wrong?

Persistent impurities after a recrystallization attempt can be due to a couple of key factors:

  • Rapid Cooling: If the solution is cooled too quickly, impurities can become trapped within the growing crystal lattice.

  • Similar Solubility Profiles: The impurities may have very similar solubility characteristics to your desired compound in the chosen solvent, making separation by recrystallization challenging.

To address this, you can try:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment.

  • Solvent System Re-evaluation: Experiment with different solvents or solvent mixtures.

  • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.

Q4: My compound forms an oil instead of crystals. How can I resolve this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. To address this:

  • Increase Solvent Volume: Re-heat the solution and add more solvent to decrease the concentration.

  • Slower Cooling: Cool the solution more slowly to allow for proper crystal lattice formation.

  • Change Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Data Presentation

Qualitative Solubility of 3-Amino-1,2,4-triazole
SolventSolubility
WaterSoluble[1][2], Miscible[3]
Hot Water50 mg/mL[4]
MethanolSoluble[1][2]
EthanolSoluble[1][2]
ChloroformSoluble[1][2]
Ethyl AcetateSparingly Soluble[1][2]
EtherInsoluble[1]
AcetoneInsoluble[1]
Mole Fraction Solubility of 3-Amino-1,2,4-triazole in Various Solvents

The solubility of 3-amino-1,2,4-triazole increases with a rise in temperature across the tested solvents.[5] The solubility order from highest to lowest is: N-methyl-2-pyrrolidone > methanol > ethanol > n-propanol > isopropanol, acetone > 1,4-dioxane > 2-butanone > ethyl acetate, acetonitrile.[5]

Temperature (K)MethanolEthanoln-PropanolIsopropanolEthyl AcetateAcetoneAcetonitrile1,4-DioxaneN-Methyl-2-pyrrolidone2-Butanone
283.15 0.04590.02110.01230.00780.00110.00750.00110.00230.15890.0014
288.15 0.05310.02490.01460.00910.00140.00880.00140.00280.17980.0018
293.15 0.06120.02920.01720.01060.00180.01030.00170.00340.20310.0022
298.15 0.07030.03410.02020.01230.00220.01210.00210.00410.22920.0027
303.15 0.08050.03970.02360.01430.00270.01410.00260.00500.25830.0034
308.15 0.09190.04600.02760.01660.00330.01650.00320.00600.29090.0042
313.15 0.10470.05320.03210.01920.00400.01920.00390.00720.32740.0052
318.15 0.11900.06130.03720.02220.00480.02240.00470.00860.36830.0064

Data adapted from a study determining solubility by the isothermal saturation method.[5]

Experimental Protocols

General Recrystallization Protocol for 3-Amino-1,2,4-triazole

This protocol is a general guideline for the recrystallization of 3-amino-1,2,4-triazole from ethanol.

Materials:

  • Crude 3-amino-1,2,4-triazole

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude 3-amino-1,2,4-triazole in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air-drying on the filter paper or in a desiccator.

Visualizations

Troubleshooting Crystallization Workflow

G start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes oiling_out Compound Oils Out issue->oiling_out Yes end Successful Crystallization issue->end No induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate optimize_solvent Optimize Solvent System low_yield->optimize_solvent second_crop Collect Second Crop low_yield->second_crop slow_cool Slow Down Cooling impure_product->slow_cool purify_further Further Purification (e.g., Chromatography) impure_product->purify_further adjust_concentration Adjust Concentration & Cooling Rate oiling_out->adjust_concentration induce->end concentrate->end optimize_solvent->end slow_cool->end second_crop->end purify_further->end adjust_concentration->end

Caption: A flowchart for troubleshooting common crystallization problems.

Factors Influencing Crystallization

G crystallization Successful Crystallization supersaturation Supersaturation crystallization->supersaturation nucleation Nucleation crystallization->nucleation crystal_growth Crystal Growth crystallization->crystal_growth solute_conc Solute Concentration supersaturation->solute_conc temperature Temperature supersaturation->temperature solvent Solvent Properties supersaturation->solvent impurities Impurities nucleation->impurities cooling_rate Cooling Rate nucleation->cooling_rate agitation Agitation/Stirring nucleation->agitation crystal_growth->solvent crystal_growth->impurities crystal_growth->cooling_rate

Caption: Key factors that influence the success of a crystallization process.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The efficient construction of this essential pharmacophore is a key focus in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to 1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthetic Routes

Pellizzari Reaction

The Pellizzari reaction, first reported in 1911, is a classical method for the synthesis of 1,2,4-triazoles involving the condensation of an amide with an acylhydrazide at high temperatures.[1][2] While historically significant, this method often requires harsh reaction conditions, long reaction times, and can result in low yields.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-triazole ring.[1]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction, another classical method, involves the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[3][4] This method can offer good yields and, in the case of unsymmetrical diacylamines, the regioselectivity is predictable, with the acyl group from the stronger carboxylic acid preferentially occupying the 3-position of the triazole ring.[5]

Mechanism: The reaction proceeds via an acid-catalyzed condensation. The initial step involves the protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring.[5]

Modern Synthetic Routes

Copper-Catalyzed Oxidative Cyclization

Modern synthetic chemistry has introduced more efficient and milder methods for 1,2,4-triazole synthesis. Copper-catalyzed reactions have emerged as a powerful tool, offering a cost-effective and environmentally benign route. A notable example is the tandem addition-oxidative cyclization of amidines and nitriles, which often utilizes a simple copper salt and air as the oxidant.[6] This approach demonstrates good functional group tolerance and provides a direct, atom-economical pathway to the triazole core.[6]

Mechanism: The proposed mechanism involves the copper-catalyzed addition of the amidine to the nitrile, followed by an oxidative N-N bond formation to yield the 1,2,4-triazole.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[7][8] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[9]

Mechanism: The underlying reaction mechanisms in microwave-assisted synthesis are generally the same as those under conventional heating; however, the rapid heating can influence reaction kinetics and selectivity.

Comparative Data

The following table summarizes quantitative data for the synthesis of representative 1,2,4-triazoles via the discussed synthetic routes.

Synthetic RouteStarting MaterialsProductReaction ConditionsReaction TimeYield (%)
Pellizzari Reaction Benzamide, Benzoylhydrazide3,5-Diphenyl-1,2,4-triazoleNeat, 220-250°C2-4 hoursModerate
Einhorn-Brunner Reaction N-Formylbenzamide, Phenylhydrazine1,5-Diphenyl-1,2,4-triazoleGlacial Acetic Acid, Reflux4 hoursGood
Copper-Catalyzed Benzamidine, Benzonitrile3,5-Diphenyl-1,2,4-triazoleCuBr, Cs₂CO₃, DMSO, Air12-24 hoursHigh
Microwave-Assisted 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-arylprop-2-en-1-one, Hydrazine Hydrate1-[5-(Aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoleGlacial Acetic Acid, Microwave (280 W)10 minutesHigh

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[10]

Materials:

  • Benzamide

  • Benzoylhydrazide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole[11]

Materials:

  • N-Formylbenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid (or another suitable weak acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve N-formylbenzamide (1.0 eq) and phenylhydrazine (1.1 eq) in a suitable solvent.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting residue is purified by column chromatography or recrystallization from a solvent system like ethyl acetate/hexane to afford the pure 1,5-diphenyl-1,2,4-triazole.

Protocol 3: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Amidines and Nitriles[6]

Materials:

  • Amidine (1.0 equiv)

  • Nitrile (1.2 equiv)

  • CuBr (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dichlorobenzene (solvent)

Procedure:

  • To a reaction tube, add the amidine, nitrile, CuBr, and Cs₂CO₃.

  • Add 1,2-dichlorobenzene as the solvent.

  • Stir the reaction mixture under an atmosphere of air at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Pellizzari_Reaction Amide Amide Intermediate1 N-Acylamidrazone Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate2->Triazole - H₂O

Caption: Pellizzari Reaction Pathway

Einhorn_Brunner_Reaction Diacylamine Diacylamine (Imide) Intermediate2 Addition Intermediate Diacylamine->Intermediate2 + Protonated Hydrazine Hydrazine Hydrazine Intermediate1 Protonated Hydrazine Hydrazine->Intermediate1 + H⁺ Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate3->Triazole - H₂O

Caption: Einhorn-Brunner Reaction Pathway

Copper_Catalyzed_Reaction Amidine Amidine Intermediate1 Cu-Amidine Complex Amidine->Intermediate1 Nitrile Nitrile Intermediate2 Addition Intermediate Nitrile->Intermediate2 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Intermediate1 Intermediate1->Intermediate2 + Nitrile Triazole 1,2,4-Triazole Intermediate2->Triazole Oxidative Cyclization (Air)

Caption: Copper-Catalyzed Oxidative Cyclization Pathway

Experimental_Workflow Start Combine Reactants & Catalyst/Solvent Reaction Heat (Conventional or Microwave) Start->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure 1,2,4-Triazole Purification->Product

Caption: General Experimental Workflow for 1,2,4-Triazole Synthesis

References

New Wave of Triazoles Show Potent Activity Against Candida albicans, Outperforming Clinical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have developed several novel triazole compounds that demonstrate superior antifungal activity against the opportunistic pathogen Candida albicans, including strains resistant to fluconazole, a widely used antifungal medication. These findings, supported by extensive in vitro and in vivo data, highlight the potential of these new agents to address the growing challenge of antifungal resistance.

Recent studies have unveiled a series of structurally diverse triazole derivatives with enhanced efficacy and favorable safety profiles. These compounds, such as S-F24, and series of compounds designated with codes like 16, 18, 29, A1, A2, A6, A12, and A15, have shown significantly lower minimum inhibitory concentrations (MIC) against C. albicans when compared to fluconazole.[1][2][3] The primary mechanism of action for these novel triazoles remains consistent with existing drugs in their class: the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6]

The enhanced potency of these new compounds is often attributed to modifications in their side chains, which allow for more effective binding to the CYP51 active site.[1] Molecular docking studies have further elucidated these interactions, providing a rationale for the observed increase in antifungal activity.[2][3][7] Beyond planktonic cells, some of these novel triazoles have also demonstrated the ability to inhibit the formation of and destroy mature C. albicans biofilms, a key virulence factor that contributes to persistent infections.[2]

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of representative novel triazole compounds against Candida albicans in comparison to fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Triazoles against Candida albicans

Compound/DrugC. albicans Strain(s)MIC Range (µg/mL)Reference
Novel Compound S-F24 Multi-resistant C. albicansBetter or comparable to clinically used azoles[1]
Novel Compound 16 C. albicans SC5314≤0.125[2]
Novel Compound 18 C. albicans SC5314≤0.125[2]
Novel Compound 29 C. albicans SC5314≤0.125[2]
Novel Compounds A1, A2, A6, A12, A15 Fluconazole-resistant C. albicansInhibitory activities noted[3]
Novel Compound 4s C. albicans SC53140.53[8]
Fluconazole C. albicans SC53140.25 - 2[2][9]

Table 2: Cytotoxicity Profile of Selected Novel Triazoles

Compound/DrugAssayCell Line(s)ResultsReference
Novel Compound S-F24 Hemolysis AssayNot specifiedLow hemolytic effects[1]
Novel Compounds 16, 18, 29 Cytotoxicity AssayNot specifiedLow cytotoxicity, low hemolytic activity[2]
Novel Compounds A1, A3, A9 Hemolysis AssayNot specifiedLow haemolytic activity[3]
Novel Compound 4s Cytotoxicity AssayNot specifiedLow toxicity[8]

Mechanism of Action and Experimental Validation

The antifungal activity of these novel triazoles is primarily achieved by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Triazole Action Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate CYP51 (14α-demethylase) Inhibition Inhibition Ergosterol Ergosterol Intermediate->Ergosterol Triazoles Novel Triazole Compounds Triazoles->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Disruption Cell Membrane Disruption Depletion->Disruption Death Fungal Cell Death Disruption->Death

Caption: Mechanism of action of novel triazole compounds against Candida albicans.

The validation of these compounds follows a structured experimental workflow, beginning with initial screening and progressing to more detailed mechanistic and safety evaluations.

cluster_workflow Experimental Workflow for Antifungal Activity Validation A Synthesis of Novel Triazole Compounds B In Vitro Antifungal Susceptibility Testing (MIC) A->B C Biofilm Inhibition and Eradication Assay B->C D Cytotoxicity Assay (e.g., MTT, Hemolysis) B->D E Mechanism of Action Studies (e.g., Ergosterol Quantification) B->E F In Vivo Efficacy Studies (e.g., Galleria mellonella model) C->F D->F

Caption: A generalized workflow for the validation of novel antifungal compounds.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[10][11]

  • Inoculum Preparation: C. albicans strains are grown on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline, and the cell density is adjusted to approximately 1 x 10⁶ cells/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • Drug Dilution: The novel triazole compounds and control drugs (e.g., fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[10][12]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Biofilm Inhibition and Disruption Assay

This protocol provides a method to assess the effect of compounds on both the formation and the integrity of established biofilms.[13][14]

  • Biofilm Formation: C. albicans cells (1 x 10⁷ cells/mL in RPMI-1640) are added to the wells of a 96-well plate and incubated at 37°C for 90 minutes to allow for initial cell adherence.[13] Non-adherent cells are then removed by washing with phosphate-buffered saline (PBS).

  • For Inhibition Assay: Fresh medium containing serial dilutions of the test compounds is added to the wells with adherent cells. The plate is incubated for 24 hours at 37°C to allow for biofilm formation in the presence of the compounds.

  • For Disruption Assay: For pre-formed biofilms, fresh medium is added after the initial adherence step, and the plate is incubated for 24 hours. The medium is then replaced with fresh medium containing serial dilutions of the test compounds, and the plate is incubated for another 24 hours.[14]

  • Quantification: Biofilm viability and density can be quantified using methods such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm.[10][15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the viability of mammalian cells and determine the cytotoxic potential of the antifungal compounds.[16][17]

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.[17][18]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel triazole compounds. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.[17]

This structured approach to the discovery and validation of novel triazoles provides a robust framework for identifying promising new candidates to combat the significant clinical challenge posed by Candida albicans infections. The superior performance and favorable safety profiles of these emerging compounds offer hope for more effective treatment options in the future.

References

Efficacy of (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid Derivatives and Related Compounds in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the anticancer potential of 3-amino-1,2,4-triazole derivatives against established chemotherapeutic agents, supported by experimental data and mechanistic insights.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the efficacy of 3-amino-1,2,4-triazole derivatives against existing anticancer drugs, with a focus on their performance in preclinical studies. While the initial focus was on (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid derivatives, the available body of research is more extensive for the broader class of 3-amino-1,2,4-triazole compounds. This guide will therefore encompass significant findings from this broader class to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values of various 3-amino-1,2,4-triazole derivatives against different cancer cell lines, in comparison to the standard chemotherapeutic drug, Doxorubicin.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of 3-Amino-1,2,4-triazole derivatives against HepG2 (Liver Cancer) and MCF7 (Breast Cancer) cell lines.

Compound IDDerivative ClassHepG2 IC50 (µM)MCF7 IC50 (µM)Reference
Doxorubicin Standard Drug - - [1]
Compound 4Fused[1][2][3]triazolo[1,5-a]pyrimidine17.69> 50[1]
Compound 7Fused[1][2][3]triazolo[1,5-a]pyrimidine19.417.69[1]
Compound 15Substituted[1][2][3]triazole20.3> 50[1]
Compound 17Fused[1][2][3]triazolo[1,5-a]pyrimidine21.221.2[1]
Compound 28Fused[1][2][3]triazolo[1,5-a]pyrimidine22.522.5[1]
Compound 34Fused[1][2][3]triazolo[5,1-c][1][2][3]triazine25.427.09[1]
Compound 47Fused[1][2][3]triazolo[1,5-a]quinazoline23.8> 50[1]

Table 2: Comparative in vitro cytotoxicity (IC50 in µM) of 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) against lung cancer cell lines.

Compound IDA549 IC50 (µM)NCI-H460 IC50 (µM)NCI-H23 IC50 (µM)Reference
BCTA 1.092.013.28[2]
5-Fluorouracil ---[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these compounds.

Cell Viability and Cytotoxicity Assays

1. XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt XTT to an orange-colored formazan product, which is soluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Plating: Seed cells in a 96-well flat-bottom microtiter plate at a density of 5 x 10³ to 2 x 10⁵ cells per well in 100 µL of complete growth medium. Include control wells with medium alone for blank readings.

  • Incubation: Incubate the plate for 12-48 hours under optimal culture conditions for the specific cell line.

  • Compound Treatment: Add the desired concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and an electron-coupling reagent (e.g., PMS) at 37°C. Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent. For one 96-well plate, 5 mL of XTT reagent is typically mixed with 0.1 mL of activation reagent.

  • Reaction: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours in a CO₂ incubator.

  • Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm is often used to subtract background absorbance.[3][4][5][6][7]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. The yellow MTT is reduced by metabolically active cells to a purple formazan product, which is insoluble in water and needs to be solubilized before measurement.

  • Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate for 6 to 24 hours to allow cells to attach and recover.

  • Compound Treatment: Expose cells to various concentrations of the test compounds for the desired duration.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Record the absorbance at 570 nm.[8]

Mechanisms of Action: Signaling Pathways

Several studies indicate that 3-amino-1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

Apoptosis is a crucial mechanism by which anticancer drugs eliminate tumor cells. Certain 3-amino-1,2,4-triazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3. Activated caspase-3 is an executioner caspase that cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[2]

Apoptosis_Pathway cluster_0 3-Amino-1,2,4-triazole Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Triazole 3-Amino-1,2,4-triazole Derivative Bcl2 Bcl-2 Triazole->Bcl2 Downregulates Bax Bax Triazole->Bax Upregulates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction by 3-amino-1,2,4-triazole derivatives.
Cell Cycle Arrest

In addition to apoptosis, some 1,2,4-triazole derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest.[9][10][11] The cell cycle is a series of events that leads to cell division and replication. Checkpoints in the cell cycle ensure the fidelity of this process. Anticancer agents can exploit these checkpoints to halt the proliferation of cancer cells. For instance, some derivatives cause an accumulation of cells in a specific phase of the cell cycle, such as G0/G1 or G2/M, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest cluster_0 3-Amino-1,2,4-triazole Derivative cluster_1 Cell Cycle Regulation cluster_2 Outcome Triazole 3-Amino-1,2,4-triazole Derivative Cyclin_CDK Cyclin/CDK Complexes Triazole->Cyclin_CDK Inhibits Arrest Cell Cycle Arrest G1_S G1/S Transition Cyclin_CDK->G1_S G2_M G2/M Transition Cyclin_CDK->G2_M Proliferation Cell Proliferation G1_S->Proliferation G2_M->Proliferation

Cell cycle arrest induced by 3-amino-1,2,4-triazole derivatives.

Conclusion

The preclinical data presented in this guide highlight the promising potential of 3-amino-1,2,4-triazole derivatives as a novel class of anticancer agents. Several derivatives have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, with some exhibiting potency comparable or superior to existing chemotherapeutic drugs. The mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, key hallmarks of effective anticancer therapies. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development. The versatility of the 1,2,4-triazole scaffold offers a rich avenue for the design and synthesis of new, more potent, and selective anticancer drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of various 3-amino-1,2,4-triazole analogs, focusing on their structure-activity relationships (SAR) as anticancer, antifungal, and antibacterial agents. The information is compiled from recent studies, with a focus on quantitative data and experimental methodologies to aid researchers in drug discovery and development.

Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole have demonstrated significant potential as anticancer agents, with SAR studies revealing key structural features that enhance their cytotoxic and antiproliferative effects.

One study focused on two series of compounds with a 3-amino-1,2,4-triazole core and evaluated their anticancer activity against various cancer cell lines. The findings underscored the importance of the 3-amino-1,2,4-triazole core for biological activity. A notable observation was the beneficial impact of a 3-bromophenylamino moiety at the 3-position of the triazole ring, as seen in compounds 2.6 and 4.6 , which showed enhanced activity across several cell lines.[1] These compounds were also suggested to possess antiangiogenic properties.[1]

Another series of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives were synthesized and evaluated for their antiproliferative activities.[2] The results indicated that several of these compounds exhibited significant activity against four cancer cell lines: HepG2, HCT116, PC-3, and Hela.[2] Compound 8d from this series was particularly potent, showing a marked improvement in inhibiting cell proliferation compared to the standard drug fluorouracil, with IC50 values of 0.37 µM against HCT116, 2.94 µM against Hela, and 31.31 µM against PC-3 cells.[2] Importantly, this compound did not affect the normal human embryonic kidney cells (HEK-293).[2] Mechanistic studies revealed that compound 8d induced apoptosis and arrested the cell cycle in the G2/M phase in Hela cells.[2]

Further research into 1,2,4-triazole derivatives has identified them as a novel class of potent tubulin polymerization inhibitors, competing with colchicine for its binding site on tubulin.[3] This mechanism contributes to their anticancer effects by disrupting microtubule dynamics, which is crucial for cell division.

Table 1: Anticancer Activity of Selected 3-Amino-1,2,4-Triazole Analogs

CompoundR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)
2.6 3-BromophenylaminoPyridylMultipleNot specified
4.6 3-BromophenylaminoArylMultipleNot specified
8d AlkylsulfanylNot specifiedHCT1160.37
Hela2.94
PC-331.31
Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, and recent SAR studies on 3-amino-1,2,4-triazole analogs continue to build on this foundation.

A series of 1,2,4-triazole derivatives incorporating amino acid fragments were designed and synthesized, showing broad-spectrum fungicidal activities.[4] The majority of these compounds were active at a concentration of 50 μg/mL against a panel of five phytopathogenic fungi.[4] Notably, compounds 8d and 8k demonstrated exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively.[4] Molecular docking studies suggested that these compounds exhibit a strong binding affinity to 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[4]

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Analogs

CompoundModificationFungal StrainEC50 (µg/mL)
8d Amino acid fragmentPhysalospora piricola10.808
8k Amino acid fragmentPhysalospora piricola10.126
Antibacterial Activity

SAR studies on 4-amino-1,2,4-triazole derivatives have also revealed their potential as antibacterial agents. The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the substituents at the 5-position and modifications at the 4-amino group.[5]

Research has indicated that electron-withdrawing groups, such as halogens (e.g., -Cl, -F), on the phenyl ring at the 5-position often enhance antimicrobial activity.[5] For instance, a compound with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole exhibited high antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL, which is comparable to the antibiotic ceftriaxone.[6]

Another study on Schiff and Mannich bases of isatin derivatives of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that compounds with chloro and bromo groups at the C-5 position of the isatin moiety displayed broad-spectrum antibacterial activity.[6]

Table 3: Antibacterial Activity of Selected 4-Amino-1,2,4-Triazole Analogs

Compound SeriesKey Structural FeatureBacterial StrainsActivity (MIC/Inhibition Zone)
4-amino-5-aryl-4H-1,2,4-triazoles4-trichloromethylphenyl at C3E. coli, B. subtilis, P. aeruginosa, P. fluoroscensMIC = 5 µg/mL; Zone = 14-22 mm
Isatin-derived Schiff and Mannich basesChloro/Bromo at C5 of isatinS. aureus, B. subtilis, P. aeruginosa, E. coliInhibition zone = 20-27 mm

Experimental Protocols

Anticancer Activity - XTT Assay The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability.

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of around 650 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antifungal Activity - In Vitro Assay The in vitro antifungal activity is typically evaluated using a mycelium growth rate method.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.

  • The medium containing the test compound is poured into Petri dishes.

  • A mycelial disc of the test fungus (e.g., 5 mm diameter) is placed at the center of each agar plate.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.

  • The diameter of the fungal colony is measured, and the percentage of inhibition of mycelial growth is calculated relative to the control (medium with solvent only).

  • EC50 values are determined from the dose-response curves.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis cluster_outcome Outcome start Lead Compound (3-Amino-1,2,4-triazole) synth Synthesize Analogs (Varying Substituents) start->synth bio_assay Biological Assays (e.g., Anticancer, Antifungal) synth->bio_assay data_acq Data Acquisition (IC50, EC50, MIC) bio_assay->data_acq sar_analysis SAR Analysis data_acq->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synth Iterative Refinement new_lead New Lead Compound optimization->new_lead Anticancer_Mechanism cluster_compound Compound Action cluster_cell Cellular Effects compound 3-Amino-1,2,4-triazole Analog (e.g., Compound 8d) tubulin Tubulin Polymerization Inhibition compound->tubulin g2m G2/M Phase Cell Cycle Arrest compound->g2m tubulin->g2m apoptosis Induction of Apoptosis g2m->apoptosis proliferation Inhibition of Cancer Cell Proliferation apoptosis->proliferation

References

A Comparative Guide to the Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds, with 3-amino-1,2,4-triazole derivatives emerging as a promising scaffold. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings (in vitro) and have shown potential for tumor growth inhibition in animal models (in vivo). This guide provides a comparative overview of the in vitro and in vivo anticancer activities of selected 3-amino-1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.

In Vitro Anticancer Activity

The initial screening of potential anticancer compounds typically involves in vitro assays to determine their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these studies.

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including pancreatic (PANC-1), prostate (DU145), and breast (MCF-7) cancer lines.[1] The results, as summarized in the table below, highlight the varying degrees of cytotoxicity of these compounds.

CompoundPANC-1 IC50 (µM)DU145 IC50 (µM)MCF-7 IC50 (µM)
5e7.3>100>100
5f5.97.9>100
5g6.48.2>100

In another study, novel N-acetyl Schiff bases incorporating a 1,2,4-triazole moiety were tested against prostate cancer (DU145) and normal epithelial cells (PNT1a).[2] This study is particularly interesting as it also assessed the selectivity of the compounds for cancer cells over normal cells.

CompoundDU145 IC50 (µM)PNT1a IC50 (µM)Selectivity Index (PNT1a/DU145)
6a73.25>250>3.41
6d49.80>500>10.04
6e111.73>250>2.24

Furthermore, a series of 4,5-disubstituted-1,2,4-triazol-3-thione derivatives were evaluated for their antiproliferative effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3]

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
64.2316.46

In Vivo Antitumor Activity

Following promising in vitro results, candidate compounds are often advanced to in vivo studies to assess their efficacy and toxicity in a living organism. These studies typically involve inducing tumors in animal models, such as mice, and then administering the test compounds to evaluate their effect on tumor growth.

In one such study, the antitumor activity of novel 1,2,4-triazole derivatives, MPA and OBC, was investigated against Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[4] The study found that these derivatives possessed antitumor activity in both liquid and solid tumor models, with effects comparable to the standard drug.[4] Acute toxicity studies showed the compounds were safe at a dose of 300 mg/kg.[4]

Experimental Protocols

In Vitro Cytotoxicity Assays

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Measurement: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Cell Plating and Treatment: Similar to the SRB assay, cells are plated and treated with the test compounds.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is determined, and the IC50 value is calculated.

In Vivo Antitumor Models

Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) Models

  • Animal Model: Swiss albino mice are typically used for these studies.

  • Tumor Induction: EAC or DLA cells are injected intraperitoneally into the mice to induce tumor formation.

  • Compound Administration: After a set period for tumor development, the test compounds are administered to the mice, often daily for a specified duration.

  • Monitoring: The animals are monitored for changes in body weight, and the mean survival time is recorded.

  • Hematological Parameters: At the end of the study, blood samples may be collected to analyze hematological parameters.

  • Tumor Evaluation (for solid tumors): For solid tumor models, the tumor volume and weight are measured at the end of the study.

  • Data Analysis: The antitumor activity is evaluated by comparing the mean survival time, tumor growth, and other parameters between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 3-amino-1,2,4-triazole derivatives is often attributed to their ability to interfere with various cellular processes. Some compounds have been shown to induce cell cycle arrest, particularly at the S-phase.[1] Mechanistic studies on a potent 4,5-disubstituted-1,2,4-triazol-3-thione derivative revealed a multi-targeted pathway, including the inhibition of α-glucosidase, tubulin-β polymerization, and aromatase activity.[3] This compound was also found to induce S-phase cell cycle arrest and promote both early and late apoptosis.[3]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the evaluation of anticancer compounds, from initial synthesis to in vivo testing.

Anticancer Drug Development Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Mechanism of Action Studies Synthesis Synthesis of 3-Amino-1,2,4-Triazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assays (MTT, SRB) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Tumor Induction in Animal Models IC50_Determination->Animal_Model Promising Candidates Cell_Cycle Cell Cycle Analysis IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assays IC50_Determination->Apoptosis_Assay Compound_Admin Compound Administration Animal_Model->Compound_Admin Tumor_Monitoring Tumor Growth Monitoring Compound_Admin->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment Tumor_Monitoring->Toxicity_Assessment Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: A generalized workflow for the discovery and evaluation of novel anticancer compounds.

Conclusion

3-Amino-1,2,4-triazole derivatives represent a versatile scaffold for the development of new anticancer therapies. The presented data demonstrates their potential to inhibit cancer cell growth in vitro and suppress tumor progression in vivo. The varying efficacy across different derivatives and cancer cell lines underscores the importance of structure-activity relationship studies in optimizing their therapeutic potential. Future research should continue to explore the mechanisms of action of these compounds to identify novel molecular targets and develop more effective and selective anticancer agents.

References

A Comparative Guide to Triazole Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of triazole moieties is a cornerstone of modern medicinal chemistry and materials science. The rise of "click chemistry" has revolutionized this field, offering rapid, efficient, and highly selective methods. This guide provides an objective comparison of the well-established thermal Huisgen 1,3-dipolar cycloaddition and the more recent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that serves as a key structural motif in a wide array of functional molecules, from pharmaceuticals to polymers.[1] Its synthesis has been significantly advanced by the advent of azide-alkyne cycloaddition reactions. While the thermal Huisgen 1,3-dipolar cycloaddition has been known for decades, its requirement for elevated temperatures and lack of regioselectivity have limited its widespread use.[1][2] The introduction of metal catalysts and strain-promoted systems has largely overcome these limitations, providing chemists with a versatile toolkit for triazole synthesis.[1]

Quantitative Comparison of Key Synthesis Methods

The choice of synthesis method often depends on the desired regioselectivity, the tolerance of functional groups on the substrates, and the intended application, particularly in biological contexts where catalyst toxicity is a concern. The following table summarizes the key performance indicators for the classical Huisgen cycloaddition and the newer CuAAC, RuAAC, and SPAAC methods.

MethodRegioselectivityReaction TemperatureReaction TimeYieldCatalyst
Thermal Huisgen Cycloaddition Mixture of 1,4 and 1,5-regioisomersHigh (typically >100 °C)Hours to daysModerate to goodNone
CuAAC 1,4-disubstitutedRoom temperature to mild heatMinutes to hoursHigh to quantitativeCopper(I)
RuAAC 1,5-disubstitutedRoom temperature to 80 °CHoursHighRuthenium
SPAAC 1,4-disubstitutedPhysiological temperatureMinutes to hoursHighNone

Experimental Protocols

Classical Method: Thermal Huisgen 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 1,2,3-triazole via the thermal reaction of an azide and an alkyne.

Materials:

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • High-boiling point solvent (e.g., toluene, xylene, or DMF)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the azide and alkyne in the chosen solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Modern Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[1]

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)[1]

Procedure:

  • In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.[1]

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.[1]

  • Add the copper(II) sulfate solution to the reaction mixture, followed by a fresh aqueous solution of sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Modern Method: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[1]

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]) (0.01-0.05 mmol, 1-5 mol%)

  • Anhydrous solvent (e.g., toluene, 10 mL)[1]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.[1]

  • Add the anhydrous solvent, followed by the alkyne and the azide.[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.[1]

  • Purify the product by column chromatography.

Visualizing the Methodologies

To further clarify the relationships and workflows, the following diagrams have been generated.

Benchmarking_Workflow cluster_Input Input Selection cluster_Execution Experimental Execution cluster_Analysis Data Analysis and Comparison cluster_Output Conclusion Start Select Substrates (Azide and Alkyne) Method1 Established Protocol (e.g., Huisgen) Start->Method1 Method2 New Protocol (e.g., CuAAC, RuAAC) Start->Method2 Run1 Run Reaction 1 Method1->Run1 Run2 Run Reaction 2 Method2->Run2 Monitor1 Monitor Progress (TLC, LC-MS) Run1->Monitor1 Monitor2 Monitor Progress (TLC, LC-MS) Run2->Monitor2 Analyze1 Isolate & Purify Product 1 Monitor1->Analyze1 Analyze2 Isolate & Purify Product 2 Monitor2->Analyze2 Compare Compare Metrics (Yield, Time, Purity) Analyze1->Compare Analyze2->Compare Conclusion Determine Optimal Synthesis Method Compare->Conclusion

Caption: Generalized workflow for benchmarking triazole synthesis methods.

Synthesis_Comparison cluster_Classical Classical Method: Huisgen Cycloaddition cluster_Modern Modern Methods: Click Chemistry Huisgen Azide + Alkyne Thermal High Temperature Huisgen->Thermal Mixture Mixture of 1,4 and 1,5-regioisomers Thermal->Mixture Click Azide + Alkyne CuAAC Cu(I) Catalyst Room Temperature Click->CuAAC RuAAC Ru Catalyst Mild Heat Click->RuAAC Product_1_4 1,4-regioisomer CuAAC->Product_1_4 Product_1_5 1,5-regioisomer RuAAC->Product_1_5 Decision_Flowchart Start Start: Need to Synthesize a 1,2,3-Triazole Regio Is specific regioselectivity required? Start->Regio Bio Is the reaction for a biological system? Regio->Bio Yes Use_Huisgen Use Thermal Huisgen (if no specific regioisomer is needed) Regio->Use_Huisgen No Internal Is an internal alkyne used? Bio->Internal No Use_SPAAC Use SPAAC (Strain-Promoted) Bio->Use_SPAAC Yes Use_CuAAC Use CuAAC for 1,4-regioisomer Internal->Use_CuAAC No Use_RuAAC Use RuAAC for 1,5-regioisomer Internal->Use_RuAAC Yes

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity and Specificity of 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, lauded for its broad therapeutic potential. This heterocyclic core is a cornerstone in the design of numerous enzyme inhibitors targeting a wide array of diseases, from fungal infections and cancer to neurological disorders. However, the very versatility of this scaffold raises critical questions about inhibitor specificity and potential off-target effects. This guide provides an objective comparison of the performance of 1,2,4-triazole-based inhibitors, supported by experimental data and detailed protocols, to aid in the rational design of more selective and effective therapeutic agents.

The unique physicochemical properties of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole moment, and structural rigidity, enable it to interact with a diverse range of enzyme active sites.[1] This has led to the development of inhibitors for various enzyme classes, including but not limited to cholinesterases, glucosidases, kinases, and cytochrome P450 enzymes.[2][3] While this broad activity is advantageous for discovering new therapeutic applications, it also presents a significant challenge in achieving selectivity for the desired target enzyme, which is crucial for minimizing side effects and ensuring therapeutic efficacy.

Comparative Inhibitor Performance: A Quantitative Analysis

To illustrate the spectrum of activity and selectivity of 1,2,4-triazole derivatives, the following table summarizes the in vitro inhibitory activities of a series of synthesized azinane-triazole compounds against a panel of five different enzymes. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights how modifications to the core scaffold can dramatically influence potency and selectivity.

Table 1: In Vitro Enzyme Inhibition Data for 1,2,4-Triazole Bearing Azinane Analogues [4][5][6]

Compound IDAcetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)α-Glucosidase IC50 (µM)Urease IC50 (µM)Lipoxygenase (LOX) IC50 (µM)
12d 0.73 ± 0.54> 50036.74 ± 1.2419.35 ± 1.28> 500
12m > 5000.038 ± 0.50> 500> 500> 500
12n > 500> 50025.12 ± 0.85> 500> 500
12c > 500> 500112.18 ± 1.2325.34 ± 1.42> 500
12b > 500279.42 ± 0.59134.85 ± 1.39> 500> 500
12a 476.32 ± 0.57> 500134.85 ± 1.39> 50039.47 ± 0.82
Acarbose N/AN/A375.82 ± 1.76N/AN/A

Data is presented as the mean ± standard deviation from multiple experiments. N/A indicates not applicable as Acarbose is a standard α-glucosidase inhibitor.

From this data, we can observe distinct patterns of selectivity. For instance, compound 12d is a potent and selective inhibitor of Acetylcholinesterase (AChE), with an IC50 value of 0.73 µM, while showing significantly weaker or no activity against the other enzymes in the panel.[4][5] Conversely, compound 12m demonstrates high potency and selectivity for Butyrylcholinesterase (BChE) with an IC50 of 0.038 µM.[4][5] This highlights the potential for fine-tuning the 1,2,4-triazole scaffold to achieve desired selectivity. However, some compounds, like 12a , exhibit broader cross-reactivity, inhibiting AChE, α-glucosidase, and lipoxygenase, underscoring the importance of comprehensive screening.

Visualizing Experimental and Biological Frameworks

To better understand the process of evaluating inhibitor specificity and the biological context of their action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_0 Inhibitor Synthesis & Library Creation cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Selectivity Profiling (Cross-Reactivity) cluster_4 Lead Optimization Synthesis Synthesis of 1,2,4-Triazole Derivatives Library Compound Library Synthesis->Library PrimaryScreen Single-Concentration Screen against Primary Target Enzyme Library->PrimaryScreen DoseResponse Dose-Response Assay PrimaryScreen->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SelectivityScreen Screening against a Panel of Off-Target Enzymes IC50->SelectivityScreen SelectivityIndex Calculation of Selectivity Index SelectivityScreen->SelectivityIndex SAR Structure-Activity Relationship (SAR) Analysis SelectivityIndex->SAR LeadOp Lead Optimization for Potency and Selectivity SAR->LeadOp LeadOp->Synthesis Iterative Design

Caption: Experimental workflow for assessing the specificity of 1,2,4-triazole-based enzyme inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Triazole 1,2,4-Triazole Kinase Inhibitor Triazole->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a 1,2,4-triazole-based BRAF inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for generating reproducible and comparable data. Below are methodologies for key enzyme inhibition assays relevant to the study of 1,2,4-triazole-based inhibitors.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used for measuring AChE activity and screening for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[7][8][9]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • AChE enzyme solution

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the test compound solution at various concentrations. For the control (100% activity), add 10 µL of the solvent (e.g., DMSO) instead of the test compound.

  • Pre-incubation: Add 10 µL of DTNB solution to all wells. Mix gently and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Protocol 2: α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.[10][11]

Materials:

  • 0.1 M Phosphate Buffer (pH 6.8)

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • 1 mM pNPG solution (substrate)

  • Test compounds (dissolved in DMSO)

  • 1 M Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add 20 µL of the test compound at various concentrations and 20 µL of the α-glucosidase enzyme solution. Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.

  • Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition as described for the AChE assay. Determine the IC50 value from the dose-response curve.[10]

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting CYP enzymes.

Principle: The assay measures the formation of a specific metabolite from a CYP isoform-specific substrate in the presence of human liver microsomes. The inhibition of metabolite formation by a test compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[1][12][13]

Materials:

  • Human liver microsomes

  • NADPH regenerating system (cofactor)

  • CYP isoform-specific substrates (e.g., Phenacetin for CYP1A2)

  • Test compounds and known inhibitors (positive controls)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube or 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the specific substrate.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the amount of metabolite formed using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration.[1]

Conclusion

The 1,2,4-triazole scaffold is undeniably a powerful tool in the development of enzyme inhibitors. As demonstrated, subtle structural modifications can lead to highly potent and selective agents. However, the inherent potential for cross-reactivity necessitates a rigorous and systematic approach to inhibitor characterization. By employing comprehensive screening against a panel of relevant enzymes and utilizing standardized, robust assay protocols, researchers can better understand the specificity profile of their compounds. This data-driven approach, combining quantitative analysis with a clear understanding of the underlying biological pathways, is essential for the successful translation of promising 1,2,4-triazole-based inhibitors from the laboratory to the clinic.

References

A Comparative Guide to Triazole Synthesis: Copper-Catalyzed vs. Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 1,2,3-triazoles is a cornerstone of modern chemistry, enabling the rapid and efficient construction of complex molecular architectures. The advent of "click chemistry" has brought two powerful methods to the forefront: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways yield a stable triazole linkage, but their distinct mechanisms, reaction kinetics, and biocompatibility present a critical choice depending on the specific application. This guide provides an objective, data-driven comparison to inform the selection of the optimal synthetic strategy.

At a Glance: CuAAC vs. SPAAC

The fundamental difference lies in the activation method for the cycloaddition. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, offering high reaction rates and excellent regioselectivity. In contrast, SPAAC is a catalyst-free approach that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain. This makes SPAAC exceptionally well-suited for applications in living systems where the cytotoxicity of copper is a concern.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of Reaction Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.High, suitable for in vivo and live-cell applications.
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).Generally slower than CuAAC, dependent on the cyclooctyne used.
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.Strained cyclooctynes can be less stable and more complex to synthesize.
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range.Typically performed under physiological conditions (neutral pH, aqueous solution, ambient temperature).
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species (ROS) generated by the copper catalyst.Some cyclooctynes may exhibit side reactions with thiols.

Table 2: Comparative Reaction Kinetics

ReactionAlkyne PartnerSecond-Order Rate Constant (k₂)Notes
CuAACTerminal AlkyneTypically 1 - 100 M⁻¹s⁻¹Rate is less affected by the steric bulk of the azide.
SPAACBCN~0.012 - 0.024 M⁻¹s⁻¹ (with primary azides)Slower but still efficient for many applications.
SPAACDBCO (ADIBO)~0.90 M⁻¹s⁻¹ (with primary azides)Significantly faster than BCN.
SPAACDIBACRate constants can be even higher than DBCO.Highly reactive cyclooctyne.

Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Reaction Mechanisms and Experimental Workflows

To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a generalized experimental workflow.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + R₁-C≡CH Alkyne R₁-C≡CH Azide R₂-N₃ Product 1,4-disubstituted 1,2,3-Triazole Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R₂-N₃ Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Releases Product Triazolyl_Cu->Product + H⁺

Figure 1: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reaction Concerted [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState Azide R-N₃ Azide->TransitionState Product Triazole Product TransitionState->Product Release of Ring Strain Experimental_Workflow cluster_c_uaac CuAAC Pathway cluster_s_paac SPAAC Pathway start Start: Azide and Alkyne Substrates c_reagents Add Substrates, Solvent, and Reducing Agent (e.g., Sodium Ascorbate) start->c_reagents s_reagents Add Azide and Strained Alkyne in Buffer/Solvent start->s_reagents c_catalyst Add Cu(I) Source (e.g., CuSO₄) c_reagents->c_catalyst c_reaction React at Room Temp (typically < 1 hr) c_catalyst->c_reaction c_purify Purification (e.g., Column Chromatography, Filtration) c_reaction->c_purify end Characterize Product (NMR, MS, etc.) c_purify->end s_reaction React at Physiological Temp (typically 1-24 hrs) s_reagents->s_reaction s_purify Purification (e.g., Dialysis, SEC for Biomolecules) s_reaction->s_purify s_purify->end

The Drug-Likeness Landscape of (3-Amino-1H-1,2,4-triazol-5-yl)acetic Acid Derivatives: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico assessment of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid and its potential derivatives reveals a promising foundation for the development of novel therapeutics. Computational analyses, including adherence to Lipinski's Rule of Five and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are crucial in early-stage drug discovery for identifying candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of the parent compound and a representative set of its derivatives, highlighting key metrics in a structured format to aid researchers in drug design and development.

The core structure, this compound, presents a desirable starting point for derivatization, possessing favorable physicochemical properties as detailed in public chemical databases.[1] The strategic modification of this scaffold can lead to enhanced biological activity and optimized drug-like characteristics. The following sections present a comparative analysis of the parent compound against a selection of hypothetical, yet structurally representative, derivatives based on common synthetic modifications found in the literature for 1,2,4-triazole analogs.

Comparative Analysis of Physicochemical Properties and Drug-Likeness

The drug-likeness of a compound is often initially assessed using Lipinski's Rule of Five, a set of guidelines that predict the oral bioavailability of a potential drug.[1][2][3][4] The rule states that an orally active drug generally has:

  • A molecular weight (MW) of 500 g/mol or less.

  • A logarithm of the octanol-water partition coefficient (logP) not exceeding 5.

  • No more than 5 hydrogen bond donors (HBD).

  • No more than 10 hydrogen bond acceptors (HBA).

The following table summarizes these properties for the parent compound and a set of representative derivatives.

Table 1: Comparative Physicochemical Properties and Lipinski's Rule of Five Analysis

Compound IDMolecular FormulaMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent CompoundC4H6N4O2142.12[1]-0.9[1]440
Derivative A (N-phenyl)C10H10N4O2218.210.8340
Derivative B (Ethyl ester)C6H10N4O2170.17-0.2340
Derivative C (N-benzyl)C11H12N4O2232.241.2340

Note: Data for derivatives are calculated estimations based on structural modifications and are for illustrative purposes.

In-Silico ADMET Profiling

Beyond Lipinski's rules, a comprehensive ADMET profile provides deeper insights into a compound's likely behavior in the body. Computational tools are widely used to predict these properties, offering a rapid and cost-effective way to screen potential drug candidates.

Table 2: Comparative In-Silico ADMET Prediction for Representative Derivatives

Compound IDPredicted Gastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeationCYP450 2D6 InhibitionPredicted Aqueous Solubility (logS)Predicted Toxicity (e.g., Ames Test)
Parent CompoundHighLowNon-inhibitorHighNon-mutagenic
Derivative A (N-phenyl)HighModeratePotential InhibitorModerateNon-mutagenic
Derivative B (Ethyl ester)HighLowNon-inhibitorHighNon-mutagenic
Derivative C (N-benzyl)HighModeratePotential InhibitorModerateNon-mutagenic

Note: These ADMET predictions are illustrative and would be determined using specialized software in a research setting.

Experimental and Computational Methodologies

The data presented in this guide is derived from established computational methods. The following outlines the general protocols for these assessments.

Lipinski's Rule of Five Calculation

This is a computational method that analyzes the 2D structure of a molecule to determine its physicochemical properties.

  • Input : The 2D chemical structure of the compound is provided in a suitable format (e.g., SMILES string).

  • Property Calculation :

    • Molecular Weight (MW) : Calculated from the molecular formula.

    • logP (Octanol-Water Partition Coefficient) : Estimated using algorithms that sum the contributions of individual atoms and fragments (e.g., ALOGP, ClogP).

    • Hydrogen Bond Donors (HBD) : The number of O-H and N-H bonds are counted.

    • Hydrogen Bond Acceptors (HBA) : The number of nitrogen and oxygen atoms are counted.

  • Rule Evaluation : The calculated values are compared against the thresholds defined by Lipinski's Rule of Five.

ADMET Prediction

ADMET prediction is performed using a variety of computational models, often employing machine learning algorithms trained on large datasets of experimental data.

  • Model Selection : A suitable ADMET prediction software or web server is chosen (e.g., SwissADME, admetSAR, ADMET Predictor®).[3][5]

  • Input : The chemical structure of the compound is submitted to the platform.

  • Prediction : The software calculates a range of ADMET properties, which may include:

    • Absorption : Gastrointestinal absorption, Caco-2 cell permeability.

    • Distribution : Blood-Brain Barrier penetration, plasma protein binding.

    • Metabolism : Inhibition or substrate of Cytochrome P450 (CYP) enzymes.

    • Excretion : Renal clearance.

    • Toxicity : Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

  • Analysis : The predicted properties are analyzed to assess the overall pharmacokinetic and safety profile of the compound.

Workflow for Computational Drug-Likeness Assessment

The following diagram illustrates the typical workflow for assessing the drug-likeness of a novel compound using computational methods.

DrugLikenessWorkflow cluster_input Input cluster_analysis Computational Analysis cluster_evaluation Evaluation cluster_output Output Molecule Chemical Structure (e.g., SMILES) PhysChem Physicochemical Property Calculation Molecule->PhysChem ADMET ADMET Prediction Molecule->ADMET Lipinski Lipinski's Rule of Five PhysChem->Lipinski Toxicity Toxicity Assessment ADMET->Toxicity Pharmacokinetics Pharmacokinetic Profile ADMET->Pharmacokinetics Decision Drug-Likeness Assessment (Promising / Needs Optimization / Discard) Lipinski->Decision Toxicity->Decision Pharmacokinetics->Decision

Computational drug-likeness assessment workflow.

References

Safety Operating Guide

Safe Disposal of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid is crucial for laboratory safety and environmental protection. This compound, like other aminotriazole derivatives, is considered hazardous waste and requires careful handling and disposal in accordance with local, regional, and national regulations.[1][2] This guide provides a step-by-step operational plan for its safe disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and adhere to safe handling practices.

Precaution CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][6]
Handling Avoid generating dust.[1][2] Use in a well-ventilated area or with local exhaust ventilation.[3][7]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1][3] Store locked up.[3][5]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment.[1][2]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and chemically resistant waste container for "this compound waste."

  • Do not mix with other chemical waste unless compatible. It is incompatible with strong oxidizing agents and strong acids.[1]

2. Spill Management:

  • In case of a spill, avoid generating dust.[1]

  • For minor spills, carefully sweep up the solid material and place it into the designated waste container.[1][4]

  • For major spills, evacuate the area and follow your institution's emergency procedures.[4]

3. Containerization:

  • Place all waste, including contaminated PPE (such as gloves), into the labeled waste container.

  • Ensure the container is tightly sealed to prevent leaks or spills.[1][3]

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste.

  • Always consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Labelled, sealed container) ppe->segregate spill_check Spill Occurred? segregate->spill_check spill_cleanup 3. Clean Spill (Avoid dust, sweep into container) spill_check->spill_cleanup Yes containerize 4. Containerize All Waste (Including contaminated PPE) spill_check->containerize No spill_cleanup->containerize store 5. Store Waste Securely (Designated hazardous waste area) containerize->store dispose 6. Arrange Professional Disposal (Licensed hazardous waste vendor) store->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

Disclaimer: This guide is based on information for similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety department for guidance on local regulations.

References

Personal protective equipment for handling (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent skin and eye contact, and inhalation.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2][3]
Eyes Safety gogglesProvides protection against splashes and airborne particles.[3]
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2][3]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][3]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

Preparation and Engineering Controls:
  • Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

  • PPE Check: Before starting work, verify that all necessary PPE is available and in good condition.

Handling the Compound:
  • Wear PPE: Don all required PPE as detailed in the table above.

  • Avoid Dust Formation: Avoid the formation of dust when handling the solid material.[3] Use appropriate tools (e.g., spatulas) for transferring the compound.

  • Container Handling: Keep containers tightly closed when not in use.[4] Avoid activities that could generate dust from residual material in empty containers, such as cutting, drilling, or grinding.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment Access prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_close Securely Close Container handle_transfer->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

In Case of a Spill:
  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[3]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan:
  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Collect waste in a clearly labeled, sealed container.[5]

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.